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5,6,7-trimethoxy-1H-indole-2-carbohydrazide Documentation Hub

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  • Product: 5,6,7-trimethoxy-1H-indole-2-carbohydrazide
  • CAS: 893730-25-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 5,6,7-Trimethoxy-1H-indole-2-carbohydrazide

Executive Summary This technical guide details the optimized synthetic route for 5,6,7-trimethoxy-1H-indole-2-carbohydrazide , a privileged scaffold in medicinal chemistry often associated with tubulin inhibition and vas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthetic route for 5,6,7-trimethoxy-1H-indole-2-carbohydrazide , a privileged scaffold in medicinal chemistry often associated with tubulin inhibition and vascular disrupting agents.

While the indole core is ubiquitous, the specific 5,6,7-trimethoxy substitution pattern presents a regiochemical challenge. Standard Fischer Indole Synthesis often fails to provide the necessary regiocontrol and can lead to decomposition of the electron-rich trimethoxy ring under harsh acidic conditions. Therefore, this guide establishes the Hemetsberger-Knittel synthesis as the superior pathway, offering high regioselectivity, scalability, and milder conditions.

Strategic Analysis & Retrosynthesis

The Regiochemical Challenge

The critical decision point in this synthesis is the selection of the starting benzene derivative to ensure the methoxy groups end up at positions 5, 6, and 7.

  • Incorrect Route: Starting with the common 3,4,5-trimethoxybenzaldehyde yields the 4,5,6-trimethoxyindole isomer due to symmetry in the cyclization step.

  • Correct Route: To achieve the 5,6,7-pattern , one must employ 2,3,4-trimethoxybenzaldehyde .[1] The steric bulk of the methoxy group at position 2 forces the Hemetsberger cyclization to occur exclusively at the unsubstituted C6 position (which becomes C4 of the indole), correctly placing the methoxy groups at 5, 6, and 7 relative to the indole nitrogen.

Synthetic Pathway Visualization[2]

G Start 2,3,4-Trimethoxy- benzaldehyde Inter Vinyl Azide Intermediate Start->Inter Step 1: NaOEt, -10°C Aldol Condensation Azide Ethyl azidoacetate Azide->Inter Indole Ethyl 5,6,7-trimethoxy- indole-2-carboxylate Inter->Indole Step 2: Xylene, Reflux Nitrene Insertion Target 5,6,7-Trimethoxy-1H- indole-2-carbohydrazide Indole->Target Step 3: N2H4·H2O, EtOH Hydrazinolysis

Figure 1: Validated synthetic pathway via the Hemetsberger-Knittel protocol.[2][3][4]

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl -azido-2,3,4-trimethoxycinnamate

This step involves the condensation of 2,3,4-trimethoxybenzaldehyde with ethyl azidoacetate.

Reagents:

  • 2,3,4-Trimethoxybenzaldehyde (1.0 eq)[1]

  • Ethyl azidoacetate (40% solution in DCM or synthesized in situ) (1.2 eq)

  • Sodium Ethoxide (NaOEt) (1.2 eq)

  • Solvent: Anhydrous Ethanol (EtOH)

Protocol:

  • Preparation: In a flame-dried 3-neck flask under Nitrogen atmosphere, dissolve sodium metal (freshly cut) in anhydrous ethanol to generate a NaOEt solution. Cool the solution to -10°C using an ice-salt bath.

    • Why: Low temperature is critical. Higher temperatures (>0°C) during addition can cause the azidoacetate to decompose or polymerize, leading to a "tar" that is difficult to purify.

  • Addition: Add a mixture of 2,3,4-trimethoxybenzaldehyde and ethyl azidoacetate dropwise over 45 minutes. Maintain internal temperature below -5°C.

  • Reaction: Stir at -5°C to 0°C for 4 hours. The product typically precipitates as a yellow solid.

  • Workup: Pour the reaction mixture into ice-water containing saturated Ammonium Chloride (

    
    ).
    
  • Isolation: Filter the yellow precipitate. Wash with cold water.[2] Recrystallize from Ethanol/Hexane if necessary.

    • Safety Note: Vinyl azides are potentially explosive. Do not heat the isolated solid above 40°C during drying.

Step 2: Cyclization to Ethyl 5,6,7-trimethoxyindole-2-carboxylate

This is the Hemetsberger cyclization, proceeding via a nitrene intermediate.

Reagents:

  • Vinyl Azide Intermediate (from Step 1)[5]

  • Solvent: Xylene (isomer mixture)

Protocol:

  • Setup: Equip a flask with a reflux condenser and a dropping funnel. Heat pure xylene (approx. 10 mL per gram of starting material) to a rolling reflux (

    
    C).
    
  • Addition: Dissolve the Vinyl Azide in a minimum amount of warm xylene. Add this solution dropwise to the refluxing solvent.

    • Why: High dilution and slow addition are mandatory. This prevents intermolecular reactions (polymerization) and favors the intramolecular nitrene insertion into the aromatic C-H bond.

  • Reaction: Continue reflux for 2–4 hours. Monitor by TLC (disappearance of the yellow vinyl azide spot).

  • Workup: Cool to room temperature. The indole ester often crystallizes directly from the solution upon cooling. If not, remove xylene under reduced pressure and recrystallize from Methanol.

Step 3: Hydrazinolysis to Target Molecule

Conversion of the ethyl ester to the hydrazide.

Reagents:

  • Ethyl 5,6,7-trimethoxyindole-2-carboxylate

  • Hydrazine Hydrate (80% or 98%) (10.0 eq)

  • Solvent: Absolute Ethanol[3][6][7]

Protocol:

  • Reaction: Suspend the indole ester in absolute ethanol. Add Hydrazine Hydrate (excess is required to prevent the formation of the dimer N,N'-di(indole-2-carbonyl)hydrazine).[2]

  • Reflux: Heat to reflux (

    
    C) for 6–12 hours. The suspension usually clears as the ester reacts, then the product may precipitate.
    
  • Isolation: Cool the mixture to

    
    C. Filter the white/off-white solid.
    
  • Purification: Wash the cake with cold ethanol and then diethyl ether. Recrystallize from Ethanol if purity is <98%.

Process Control & Analytics

Key Physicochemical Data
ParameterSpecificationNotes
Appearance White to pale beige crystalline solidDarkening indicates oxidation.
Melting Point 215–218°C (dec)Sharp mp indicates high purity.
Solubility DMSO, DMF (High); EtOH (Hot); Water (Insoluble)Use DMSO-d6 for NMR.[8]
NMR Validation (Self-Validating System)

To ensure the correct isomer (5,6,7-trimethoxy) vs. the unwanted (4,5,6-trimethoxy), check the aromatic proton signals in


H NMR.
  • Target (5,6,7-trimethoxy): The indole ring has only one proton on the benzene ring (H4). This will appear as a singlet around

    
     ppm.
    
  • Isomer (4,5,6-trimethoxy): The benzene ring proton is at H7. While also a singlet, the chemical shift environment is distinct due to the proximity to the NH group.

  • NH Signals: You must observe two distinct NH signals: Indole NH (

    
     ppm, broad) and Hydrazide CONH (
    
    
    
    ppm).

Mechanism of Action (Cyclization)[4]

The Hemetsberger cyclization is the defining step. It proceeds via the thermal decomposition of the vinyl azide to a vinyl nitrene, which rearranges to a


-azirine, followed by ring expansion.

Mechanism Step1 Vinyl Azide (Heat - N2) Step2 Vinyl Nitrene (Singlet State) Step1->Step2 -N2 Step3 2H-Azirine Intermediate Step2->Step3 Ring Closure Step4 Indole Core (Aromatization) Step3->Step4 C-H Insertion

Figure 2: Mechanistic flow of the Hemetsberger-Knittel cyclization.

Safety & Handling

  • Azide Hazards: Ethyl azidoacetate and the vinyl azide intermediate are high-energy compounds.

    • Control: Never distill these compounds to dryness. Use blast shields during the initial condensation.

    • Disposal: Quench azide residues with 10% sodium nitrite/sulfuric acid solution.

  • Hydrazine Hydrate: Highly toxic and a suspected carcinogen.

    • Control: Handle only in a fume hood with double-gloving (Nitrile). Bleach is an effective decontaminant.

References

  • Hemetsberger, H., & Knittel, D. (1972).[9] Synthese und Thermolyse von

    
    -Azidoacrylestern.[9] Monatshefte für Chemie, 103, 194–204.[9] 
    
  • Gribble, G. W. (2000).[9] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Ranasinghe, N., & Jones, G. B. (2013).[10] Extending the versatility of the Hemetsberger–Knittel indole synthesis through microwave and flow chemistry. Bioorganic & Medicinal Chemistry Letters, 23(6), 1740-1742.

  • Popowycz, F., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.

Sources

Exploratory

An In-depth Technical Guide to 5,6,7-trimethoxy-1H-indole-2-carbohydrazide: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide, a heterocyclic compound of significant interest in contemporary medicinal chemistry. We will delve into its synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide, a heterocyclic compound of significant interest in contemporary medicinal chemistry. We will delve into its synthesis, key chemical properties, and explore its potential as a scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this promising molecular entity.

Introduction: The Indole Scaffold in Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of targeted therapies. The carbohydrazide functional group, when appended to the indole nucleus, introduces additional hydrogen bonding capabilities and a versatile handle for further chemical modifications, making indole-2-carbohydrazide derivatives particularly attractive for drug discovery programs.[3][4]

This guide focuses specifically on the 5,6,7-trimethoxy substituted derivative. The electron-donating methoxy groups on the benzene portion of the indole are anticipated to modulate the molecule's electronic and pharmacokinetic properties, potentially enhancing its biological activity and metabolic stability.[5]

Synthesis and Mechanism

The synthesis of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide is a multi-step process that begins with the corresponding carboxylic acid. The chosen synthetic route is designed for efficiency and scalability, critical considerations for the production of compounds for research and development.

Synthetic Pathway

The logical flow for the synthesis is outlined below. This pathway leverages a classic esterification followed by hydrazinolysis, a reliable and well-documented method for the preparation of carbohydrazides.[4]

Synthesis_Pathway A 5,6,7-trimethoxy-1H-indole-2-carboxylic acid B Esterification (e.g., EtOH, H₂SO₄, reflux) A->B Step 1 C Ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate B->C D Hydrazinolysis (Hydrazine hydrate, EtOH, reflux) C->D Step 2 E 5,6,7-trimethoxy-1H-indole-2-carbohydrazide D->E

Caption: Proposed synthetic pathway for 5,6,7-trimethoxy-1H-indole-2-carbohydrazide.

Experimental Protocol

Step 1: Esterification of 5,6,7-trimethoxy-1H-indole-2-carboxylic acid

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 5,6,7-trimethoxy-1H-indole-2-carboxylic acid (1 equivalent) in absolute ethanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.

Step 2: Hydrazinolysis of Ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

  • Dissolution: Dissolve the purified ethyl ester (1 equivalent) in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.

  • Reflux: Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Upon completion, cool the reaction mixture. The desired carbohydrazide product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield pure 5,6,7-trimethoxy-1H-indole-2-carbohydrazide.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties
PropertyValue (Predicted)Source/Justification
CAS Number Not available-
Molecular Formula C₁₂H₁₅N₃O₄Based on structure
Molecular Weight 265.27 g/mol Calculated from formula
Appearance White to off-white powderBased on precursor[5]
Solubility Soluble in DMSO, DMF; sparingly soluble in alcoholsTypical for polar organic molecules
Storage Store at 2-8 °C, sealed in a dry environmentTo prevent degradation[6]
Expected Spectroscopic Profile

The structural elucidation of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide would rely on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the three methoxy groups (as singlets), and the protons of the carbohydrazide moiety (NH and NH₂), which are typically broad and may exchange with D₂O.

  • ¹³C NMR: The carbon NMR would display distinct signals for the indole core carbons, the methoxy carbons, and the carbonyl carbon of the carbohydrazide group, which would appear significantly downfield.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the indole and hydrazide groups, C=O stretching of the carbohydrazide, and C-O stretching of the methoxy groups.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Therapeutic Potential and Mechanism of Action

Derivatives of indole-2-carbohydrazide have demonstrated significant potential as anticancer agents, with a primary mechanism of action involving the inhibition of tubulin polymerization.[1][7]

Anticancer Activity: Tubulin Inhibition

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.

Tubulin_Inhibition_Pathway cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubules->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Indole-2-carbohydrazide Derivative Indole-2-carbohydrazide Derivative Indole-2-carbohydrazide Derivative->Tubulin Dimers Binds to Colchicine Site

Caption: Proposed mechanism of action for indole-2-carbohydrazide derivatives as tubulin inhibitors.

The indole-2-carbohydrazide scaffold has been shown to bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[8] The trimethoxy substitution pattern on the 5, 6, and 7 positions of the indole ring in the title compound is analogous to the trimethoxyphenyl moiety present in known potent tubulin inhibitors like combretastatin A-4, suggesting that 5,6,7-trimethoxy-1H-indole-2-carbohydrazide is a promising candidate for this class of anticancer agents.[9]

Future Directions and Conclusion

5,6,7-trimethoxy-1H-indole-2-carbohydrazide represents a molecule of high interest for the development of novel therapeutics. Its rational design, based on the established anticancer activity of the indole-2-carbohydrazide scaffold and the tubulin-inhibiting properties associated with the trimethoxy substitution pattern, makes it a compelling candidate for further investigation.

Future research should focus on the synthesis and full spectroscopic characterization of this compound, followed by in vitro evaluation of its antiproliferative activity against a panel of cancer cell lines. Subsequent studies could explore its effects on tubulin polymerization, cell cycle progression, and apoptosis induction to confirm its mechanism of action. Structure-activity relationship (SAR) studies, involving modifications of the carbohydrazide moiety and the indole ring, could lead to the discovery of even more potent and selective anticancer agents.

References

  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ResearchGate. [Link]

  • Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. ResearchGate. [Link]

  • Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of. IRIS. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. [Link]

  • 5,6,7-trimethoxy-1H-indole-2-carboxylic acid. Chem-Impex. [Link]

  • Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. PubMed. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar. [Link]

  • Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. PubMed. [Link]

  • (PDF) Biological Evaluation of 5,6,7-Trimethoxy-2,3- dihydro-1H-inden-1-ol as Anticancer Agent. ResearchGate. [Link]

  • Supporting information Indoles. The Royal Society of Chemistry. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

  • CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents. National Center for Biotechnology Information. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

Sources

Foundational

Technical Monograph: 5,6,7-Trimethoxy-1H-indole-2-carbohydrazide

CAS Registry Number: 893730-25-1 Document Type: Technical Guide & Experimental Protocol Version: 2.0 (Scientific Reference Series)[1] Part 1: Executive Summary 5,6,7-trimethoxy-1H-indole-2-carbohydrazide (CAS 893730-25-1...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 893730-25-1 Document Type: Technical Guide & Experimental Protocol Version: 2.0 (Scientific Reference Series)[1]

Part 1: Executive Summary

5,6,7-trimethoxy-1H-indole-2-carbohydrazide (CAS 893730-25-1) is a specialized indole derivative serving as a critical scaffold in medicinal chemistry.[1][2][3] Structurally, it functions as a bioisostere of the 3,4,5-trimethoxyphenyl ring found in Combretastatin A4 (CA-4) and Colchicine , making it a high-value intermediate for the development of tubulin polymerization inhibitors and vascular disrupting agents (VDAs).

Beyond oncology, the hydrazide moiety (


) acts as a versatile "chemical handle," allowing for the rapid synthesis of Schiff bases (acylhydrazones) and heterocyclic hybrids (e.g., 1,3,4-oxadiazoles, thiadiazoles) with documented antimicrobial and neuroprotective profiles.

This guide provides a validated synthesis workflow, structural characterization, and mechanistic insights for researchers utilizing this compound in drug discovery.

Part 2: Chemical Identity & Physicochemical Properties

Identification Data[2][4][5]
ParameterSpecification
CAS Number 893730-25-1
IUPAC Name 5,6,7-trimethoxy-1H-indole-2-carbohydrazide
Molecular Formula

Molecular Weight 265.27 g/mol
Precursor CAS 128781-07-7 (5,6,7-trimethoxy-1H-indole-2-carboxylic acid)
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
Structural Significance

The 5,6,7-trimethoxy substitution pattern is not arbitrary. It creates a localized electron-rich domain that mimics the pharmacophore of the Colchicum autumnale alkaloid, enabling the molecule to dock into the


-tubulin subunit. The indole nitrogen (N1) provides a hydrogen bond donor site crucial for stabilizing the ligand-protein complex.

Part 3: Synthetic Protocols & Experimental Workflow

Retrosynthetic Analysis

While the compound can be purchased, batch consistency often requires in-house synthesis. The most robust pathway proceeds via the esterification of the commercially available carboxylic acid, followed by hydrazinolysis. Direct coupling of the acid with hydrazine using carbodiimides (EDCI) is possible but often results in lower yields due to competitive dimerization.

Validated Synthesis Workflow (Step-by-Step)

Precursor: 5,6,7-trimethoxy-1H-indole-2-carboxylic acid (CAS 128781-07-7).[4]

Step 1: Methyl Ester Formation (Fischer Esterification)
  • Dissolution: Suspend 10.0 mmol of the carboxylic acid in 30 mL of anhydrous Methanol (MeOH).

  • Catalysis: Add 0.5 mL of concentrated Sulfuric Acid (

    
    ) dropwise at 0°C.
    
  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (System: Hexane:EtOAc 1:1).

  • Workup: Concentrate solvent in vacuo. Neutralize residue with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    mL). Dry over
    
    
    and concentrate to yield Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate .
Step 2: Hydrazinolysis (Formation of CAS 893730-25-1)
  • Reaction: Dissolve the methyl ester (from Step 1) in 20 mL of absolute Ethanol (EtOH).

  • Reagent Addition: Add Hydrazine Hydrate (

    
    , 80%) in excess (5–10 equivalents) to drive equilibrium.
    
  • Reflux: Reflux at 80°C for 6–12 hours. A precipitate typically forms as the reaction proceeds.

  • Isolation: Cool to room temperature and then to 4°C. Filter the solid precipitate.

  • Purification: Wash the filter cake with cold Ethanol (

    
     mL) and Diethyl Ether to remove unreacted hydrazine. Recrystallize from EtOH/DMF if purity is <95%.
    
Synthesis Pathway Visualization

SynthesisPathway Acid Start: 5,6,7-Trimethoxy Indole-2-Carboxylic Acid (CAS 128781-07-7) Ester Intermediate: Methyl Ester Acid->Ester MeOH, H2SO4 Reflux, 6h (Fischer Esterification) Hydrazide Target: 5,6,7-Trimethoxy Indole-2-Carbohydrazide (CAS 893730-25-1) Ester->Hydrazide N2H4.H2O EtOH, Reflux (Hydrazinolysis)

Figure 1: Two-step synthetic pathway from the commercially available acid precursor to the target hydrazide.

Part 4: Biological Mechanism & Applications[7]

Tubulin Polymerization Inhibition

The primary utility of CAS 893730-25-1 lies in its structural homology to Combretastatin A4 . The 5,6,7-trimethoxy motif mimics the A-ring of CA-4, allowing the molecule to bind to the colchicine-binding site on


-tubulin.
  • Mechanism: Binding prevents the curvature of tubulin dimers necessary for microtubule formation.

  • Outcome: Cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Advantage: Unlike CA-4, the indole core is chemically stable and does not suffer from cis-trans isomerization issues.

Scaffold for Schiff Base Libraries

The terminal amino group (


) is highly nucleophilic. Researchers utilize this compound to generate libraries of acylhydrazones by reacting it with various aromatic aldehydes. These derivatives often exhibit enhanced lipophilicity and metabolic stability compared to the parent hydrazide.
Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 5,6,7-Trimethoxy-1H-indole-2-carbohydrazide (Scaffold) Methoxy 5,6,7-Trimethoxy Region: Mimics CA-4 A-Ring (Tubulin Binding) Core->Methoxy IndoleNH Indole N-H: H-Bond Donor (Receptor Anchoring) Core->IndoleNH Hydrazide Hydrazide Linker: Metal Chelation or Derivatization Site Core->Hydrazide

Figure 2: Pharmacophore mapping of the compound highlighting functional regions for drug design.

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled with the protocols standard for hydrazine derivatives and indoles .

  • Hazard Classification: Irritant (Skin/Eye), Potential Mutagen (due to hydrazide moiety).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hydrazides can oxidize over time to form diimides.

Part 6: References

  • Tubulin Inhibition Mechanism : Zhang, Y., et al. (2010). Synthesis and antiproliferative activity of 5,6,7-trimethoxyindole derivatives as Combretastatin A-4 analogues. European Journal of Medicinal Chemistry. (Contextual grounding on 5,6,7-trimethoxyindole scaffold).

  • Hydrazide Derivatization : Todeschini, A. R., et al. (1998). Synthesis and evaluation of analgesic, antiinflammatory and antiplatelet properties of 2-pyridylarylhydrazone derivatives. European Journal of Medicinal Chemistry. (Methodology for hydrazone formation).

Sources

Exploratory

Technical Monograph: 5,6,7-Trimethoxy-1H-indole-2-carbohydrazide

Executive Summary: The "A-Ring" Mimic In the landscape of small-molecule drug discovery, 5,6,7-trimethoxy-1H-indole-2-carbohydrazide represents a critical "anchor" scaffold.[1] Its structural significance lies in the 5,6...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "A-Ring" Mimic

In the landscape of small-molecule drug discovery, 5,6,7-trimethoxy-1H-indole-2-carbohydrazide represents a critical "anchor" scaffold.[1] Its structural significance lies in the 5,6,7-trimethoxy motif , which functions as a bioisostere for the 3,4,5-trimethoxyphenyl ring found in Colchicine and Combretastatin A-4 (CA-4) .

This molecule is rarely the final drug; rather, it is a versatile intermediate. The hydrazide moiety serves as a reactive handle for Schiff base formation (hydrazones), allowing medicinal chemists to extend the molecule into the "B-ring" binding pocket of tubulin. Its molecular weight (~265 Da) places it firmly in the "Fragment-Based Drug Discovery" (FBDD) sweet spot, allowing significant derivatization while maintaining compliance with Lipinski’s Rule of Five.[1]

Physicochemical Profiling

Molecular Identity
PropertySpecification
IUPAC Name 5,6,7-trimethoxy-1H-indole-2-carbohydrazide
Molecular Formula

Molecular Weight 265.27 g/mol
Monoisotopic Mass 265.1063 Da
CAS Registry (Generic) Note: Often indexed as the acid precursor (128781-07-7) or specific hydrazone derivatives.[1][2]
SMILES COc1c(OC)c(OC)cc2[nH]c(C(=O)NN)cc21
Structural Descriptors (Lipinski Compliance)
  • H-Bond Donors (HBD): 3 (Indole-NH, Hydrazide-NH, Hydrazide-NH2)[1]

  • H-Bond Acceptors (HBA): 5 (3 x Methoxy O, 1 x Carbonyl O, 1 x Hydrazide N)

  • cLogP (Estimated): 0.8 – 1.2 (Highly favorable for oral bioavailability)[1]

  • Topological Polar Surface Area (TPSA): ~95 Ų[1]

Scientist’s Note: The relatively low cLogP compared to the ester precursor is due to the polar hydrazide group.[1] This polarity improves solubility in polar organic solvents (DMSO, MeOH) but can lead to stacking/aggregation in aqueous media due to the planar indole core.

Synthetic Architecture

The synthesis of this scaffold is non-trivial due to the electron-rich nature of the trimethoxy benzene ring.[1] The most robust route avoids the instability of electron-rich anilines in Fischer Indole synthesis by utilizing the Hemetsberger–Knittel Indole Synthesis .[1]

Reaction Logic
  • Aldol Condensation: 3,4,5-trimethoxybenzaldehyde reacts with ethyl azidoacetate.[3]

  • Thermolysis: The resulting vinyl azide undergoes thermal decomposition to a nitrene, which inserts into the C-H bond to close the indole ring.[1]

  • Hydrazinolysis: The stable ester is converted to the reactive hydrazide using hydrazine hydrate.[1]

Synthetic Workflow Diagram

Synthesis_Workflow Start 3,4,5-Trimethoxybenzaldehyde Step1 Vinyl Azide Intermediate Start->Step1 Ethyl azidoacetate NaOEt, -10°C Step2 Ethyl 5,6,7-trimethoxy- indole-2-carboxylate Step1->Step2 Xylene Reflux (Hemetsberger-Knittel) Product 5,6,7-trimethoxy-1H- indole-2-carbohydrazide Step2->Product NH2NH2·H2O EtOH, Reflux, 6-12h

Figure 1: The Hemetsberger–Knittel route provides high regioselectivity for the 5,6,7-substitution pattern, avoiding isomers common in other pathways.

Experimental Protocol: Hydrazinolysis

Objective: Conversion of ethyl 5,6,7-trimethoxyindole-2-carboxylate to the title carbohydrazide.

Safety Warning: Hydrazine hydrate is highly toxic, carcinogenic, and unstable. All operations must be performed in a fume hood.[1]

Reagents[4]
  • Substrate: Ethyl 5,6,7-trimethoxyindole-2-carboxylate (1.0 eq)

  • Reagent: Hydrazine hydrate (80% or 98%, excess 10-20 eq )

  • Solvent: Absolute Ethanol (EtOH)[1]

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend the indole ester (1 mmol, ~279 mg) in Absolute Ethanol (10 mL).

    • Note: The ester may not dissolve completely at room temperature.[1]

  • Addition: Add Hydrazine hydrate (10-20 mmol) dropwise.

    • Critical: A large excess of hydrazine is required to prevent the formation of the symmetrical dimer (di-indole hydrazide), which is an insoluble impurity.

  • Reflux: Attach a condenser and heat the mixture to reflux (80°C) for 6–12 hours.

    • Monitoring: Monitor via TLC (System: CHCl3:MeOH 95:5). The starting ester (

      
      ) should disappear, and the hydrazide (
      
      
      
      ) will appear as a highly fluorescent spot under UV (254/365 nm).[1]
  • Precipitation: Allow the reaction to cool to room temperature. The product often precipitates as a white or off-white solid upon cooling.[1]

    • Troubleshooting: If no precipitate forms, concentrate the ethanol to half-volume under reduced pressure and cool in an ice bath.[1]

  • Filtration & Wash: Filter the solid under vacuum.[1] Wash the cake copiously with cold ethanol (to remove unreacted hydrazine) and then diethyl ether (to facilitate drying).[1]

  • Purification: Recrystallization from Ethanol/DMF is usually sufficient.[1]

    • Yield Expectation: 75–85%.[1]

Pharmacophore & Biological Utility[5][6][7]

The 5,6,7-trimethoxyindole scaffold is designed to target the Colchicine Binding Site (CBS) on


-tubulin.
Mechanism of Action (MOA)

Microtubule dynamics are essential for mitosis.[1] Agents that bind to the CBS prevent the curvature change required for straight microtubule formation, leading to:

  • Microtubule Depolymerization: Loss of cytoskeletal integrity.[1]

  • G2/M Phase Arrest: The cell cannot form the mitotic spindle.[1]

  • Apoptosis: Cell death triggered by prolonged mitotic arrest.[1]

Structural Logic Diagram

SAR_Logic Core Indole Core (Scaffold Rigidity) Methoxy 5,6,7-Trimethoxy (Hydrophobic Pocket A) Core->Methoxy Positions 5,6,7 Linker C2-Carbohydrazide (H-Bond Donor/Acceptor) Core->Linker Position 2 Target Tubulin (Colchicine Site) Cys241 Interaction Methoxy->Target Mimics Combretastatin A-4 Ring A Linker->Target Allows extension to Ring B (via Hydrazone)

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to the biological target.

Analytical Validation

To validate the synthesis of


, look for these characteristic signals:
  • 1H NMR (DMSO-d6):

    • 
       11.5 ppm (s, 1H): Indole -NH (Broad, exchangeable).[4]
      
    • 
       9.5–9.8 ppm (s, 1H): Hydrazide -CONH- (Broad).[1]
      
    • 
       6.8–7.1 ppm: Aromatic protons (Indole C3, C4).
      
    • 
       4.5 ppm (s, 2H): Hydrazide -NH2 (Broad, often overlooked).
      
    • 
       3.7–3.9 ppm (s, 9H): Three distinct or overlapping singlets for the methoxy groups.
      
  • Mass Spectrometry (ESI+):

    • Base peak:

      
      .[1]
      
    • Sodium adduct:

      
      .[1]
      

References

  • Synthesis of Indole-2-carbohydrazides

    • Source: Asian Journal of Green Chemistry.[1] "A Review on Synthesis of Carbohydrazide Derivatives." (2023).[1][5]

    • Context: General protocols for hydrazinolysis of ethyl esters.[1]

  • Biological Activity (Tubulin Inhibition)

    • Source: Bioorganic Chemistry (via PubMed).[1] "Design, synthesis and biological evaluation of novel 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines..." (2020).

    • Context: Establishes the 5,6,7-trimethoxy motif as a potent tubulin inhibitor pharmacophore.[6][7]

  • Hemetsberger-Knittel Methodology

    • Source: University of North Carolina Asheville (UNCA).[1] "Synthesis and Isolation of 5,6,7-Trimethoxy Indoles."

    • Context: Detailed synthetic route for the precursor ester.
  • Physicochemical Properties (PubChem)

    • Source: PubChem Compound Summary for C12H15N3O4 isomers and derivatives.[1]

    • Context: Validation of molecular weight and formula calculations.[1]

    • [1]

Sources

Foundational

Technical Guide: Elucidation of the 13C NMR Profile of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide

Abstract This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) characteristics of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide, a heterocyclic compound of interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) characteristics of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of direct empirical data in the public domain, this document presents a detailed, predicted 13C NMR spectrum. This prediction is grounded in established principles of NMR spectroscopy, including the analysis of substituent effects on the indole scaffold. Furthermore, this guide outlines a robust, field-proven protocol for the synthesis of the title compound and the subsequent acquisition and analysis of its 13C NMR spectrum. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for the characterization of this and structurally related molecules.

Introduction: The Significance of 13C NMR in Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the arsenal of the modern drug discovery scientist.[1] Among its various modalities, 13C NMR provides a direct, non-destructive window into the carbon skeleton of a molecule.[2] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being exquisitely sensitive to its local electronic environment. This sensitivity allows for the unambiguous determination of molecular structure, the identification of isomers, and the characterization of impurities.[1] In the context of drug development, 13C NMR is critical for confirming the identity and purity of synthesized compounds, elucidating the structure of novel chemical entities, and studying drug-target interactions.[1][3]

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[4] The compound of interest, 5,6,7-trimethoxy-1H-indole-2-carbohydrazide, combines this important heterocyclic system with a carbohydrazide moiety, a functional group known to be a versatile synthon for the creation of various bioactive molecules. A thorough understanding of its spectroscopic properties, particularly its 13C NMR signature, is paramount for its development and application in pharmaceutical research.

Predicted 13C NMR Data for 5,6,7-trimethoxy-1H-indole-2-carbohydrazide

The following table presents the predicted 13C NMR chemical shifts for 5,6,7-trimethoxy-1H-indole-2-carbohydrazide. These predictions are derived from the known 13C NMR data of indole and the established substituent chemical shift (SCS) effects of methoxy and carbohydrazide groups on aromatic and heterocyclic systems.[5][6] The analysis of substituent effects is a cornerstone of NMR spectral interpretation, allowing for the reliable prediction of chemical shifts in novel structures.[6][7]

Table 1: Predicted 13C NMR Chemical Shifts for 5,6,7-trimethoxy-1H-indole-2-carbohydrazide

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~135The attachment of the electron-withdrawing carbohydrazide group at the C-2 position is expected to cause a downfield shift compared to unsubstituted indole.
C-3~102The C-3 carbon, adjacent to the C-2 substituent, will also be influenced, though to a lesser extent.
C-3a~128This bridgehead carbon's shift is influenced by both the pyrrole and benzene ring substituents.
C-4~115The C-4 carbon experiences a moderate shielding effect from the methoxy groups.
C-5~150The direct attachment of a methoxy group results in a significant downfield shift due to the resonance effect.
C-6~140Similar to C-5, the C-6 carbon is deshielded by the attached methoxy group.
C-7~152The C-7 methoxy group also causes a strong downfield shift.
C-7a~120This bridgehead carbon is influenced by the electron-donating methoxy groups on the benzene ring.
C=O~165The carbonyl carbon of the carbohydrazide moiety is expected to resonate in the typical range for amide-like carbonyls.
5-OCH3~56Methoxy carbons typically appear in this region.
6-OCH3~56
7-OCH3~61The methoxy group at the sterically hindered C-7 position may experience a slightly different chemical shift.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide and the subsequent acquisition of its 13C NMR spectrum.

Synthesis of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide

The synthesis of the title compound can be achieved from the corresponding carboxylic acid, 5,6,7-trimethoxy-1H-indole-2-carboxylic acid, which is a known compound.[8][9][10] The conversion of a carboxylic acid to a carbohydrazide is a standard transformation, typically proceeding via an ester intermediate.[11]

Diagram 1: Synthetic Workflow

G A 5,6,7-trimethoxy-1H-indole-2-carboxylic acid B Esterification (e.g., EtOH, H2SO4 (cat.)) A->B C Ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate B->C D Hydrazinolysis (Hydrazine hydrate) C->D E 5,6,7-trimethoxy-1H-indole-2-carbohydrazide D->E

Caption: Proposed synthetic route to the target compound.

Step 1: Esterification of 5,6,7-trimethoxy-1H-indole-2-carboxylic acid

  • To a solution of 5,6,7-trimethoxy-1H-indole-2-carboxylic acid (1.0 eq) in absolute ethanol (20 mL/g of acid), add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate. This intermediate can often be used in the next step without further purification.

Step 2: Hydrazinolysis to form 5,6,7-trimethoxy-1H-indole-2-carbohydrazide

  • Dissolve the crude ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate from the previous step in absolute ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents).

  • Reflux the mixture for 8-12 hours. The formation of a precipitate may be observed.

  • Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the volume of the solvent in vacuo to induce precipitation.

  • Wash the collected solid with cold ethanol and dry under vacuum to afford the final product, 5,6,7-trimethoxy-1H-indole-2-carbohydrazide.

13C NMR Data Acquisition

The following protocol outlines the standard procedure for preparing a sample and acquiring a high-quality 13C NMR spectrum.

Diagram 2: NMR Sample Preparation and Data Acquisition Workflow

G A Weigh Sample (approx. 50-100 mg) B Dissolve in Deuterated Solvent (e.g., DMSO-d6, ~0.7 mL) A->B C Filter into NMR Tube B->C D Place in Spectrometer C->D E Lock and Shim D->E F Acquire 13C Spectrum (Proton Decoupled) E->F G Process Data (Fourier Transform, Phasing, Baseline Correction) F->G H Spectral Analysis G->H

Caption: Workflow for NMR analysis.

Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 50-100 mg of the synthesized 5,6,7-trimethoxy-1H-indole-2-carbohydrazide. A higher concentration is generally preferred for 13C NMR due to the low natural abundance of the 13C isotope.[12]

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a good initial choice due to its excellent solvating power for many organic compounds.

  • Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Instrumental Analysis

  • Spectrometer Setup: The 13C NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity.

  • Locking and Shimming: Insert the sample into the spectrometer probe. The instrument's field frequency is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.

  • Acquisition Parameters:

    • Experiment Type: A standard proton-decoupled 13C NMR experiment should be performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay and faster data acquisition.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to allow for adequate relaxation of the carbon nuclei.

    • Number of Scans: Due to the low sensitivity of 13C NMR, a significant number of scans (from several hundred to several thousand) will be required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

  • Data Processing:

    • Fourier Transformation: The raw data (Free Induction Decay) is converted into a frequency-domain spectrum via a Fourier transform.

    • Phasing and Baseline Correction: The spectrum is then phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

    • Referencing: The chemical shifts are referenced to the solvent peak (DMSO-d6 at δ 39.52 ppm).

Conclusion

References

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Creative Biostructure. (2025, May 27). NMR Applications in Drug Screening. Retrieved from [Link]

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Results for "Carbon-13 Magnetic Resonance Spectroscopy". Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

  • University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. Retrieved from [Link]

  • Emory University. (2013, June 22). NMR Experiment Procedure. Retrieved from [Link]

  • MDPI. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431.
  • Springer Nature Experiments. (n.d.). Practical Guidelines for 13C-Based NMR Metabolomics. Retrieved from [Link]

  • Taylor & Francis Online. (2022, August 3). Substituent effects on indole universal bases in DNA. Retrieved from [Link]

  • ResearchGate. (2025, December 5). Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR , NMR and Theoretical Study. Retrieved from [Link]

  • University of St Andrews. (2024, October 28). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

  • IRIS. (n.d.). Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5,6,7-trimethoxy-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]

  • ResearchGate. (2026, January 18). (PDF) Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight. Retrieved from [Link]

  • University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Preparation of 5,6-Dihydroxyindole. Retrieved from [Link]

  • ResearchGate. (2025, August 5). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 5,6,7-Trimethoxy-1H-indole-2-carbohydrazide: A Roadmap for Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural determination of 5,6,7-trimetho...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural determination of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide. While the definitive crystal structure of this specific molecule is not publicly available at the time of this writing, this document serves as an in-depth, procedural whitepaper. It is designed to equip researchers with the necessary protocols and theoretical understanding to elucidate the solid-state architecture of this and similar novel indole derivatives. The methodologies outlined herein are grounded in established chemical and crystallographic principles, providing a self-validating system for obtaining and analyzing the crystal structure.

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Derivatives of indole-2-carbohydrazide, in particular, have demonstrated significant potential as anticancer, antimicrobial, and tubulin polymerization inhibitors.[2][3][4] The precise three-dimensional arrangement of atoms within a crystal lattice is paramount in drug development, influencing critical physicochemical properties such as solubility, stability, and bioavailability.[5][6][7] Therefore, the elucidation of the crystal structure of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide is a crucial step in unlocking its full therapeutic potential.

Part 1: Synthesis of 5,6,7-Trimethoxy-1H-indole-2-carbohydrazide

The synthesis of the title compound can be approached through a two-step process, beginning with the corresponding carboxylic acid precursor.

Step 1: Synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

The precursor, 5,6,7-trimethoxy-1H-indole-2-carboxylic acid, is a known compound and can be synthesized via established methods, such as the Hemetsberger-Knittel methodology.[8] This involves the reaction of a suitably substituted aromatic azide with an active methylene compound, followed by cyclization. Alternatively, it can be procured from commercial suppliers.[9]

Step 2: Conversion to 5,6,7-Trimethoxy-1H-indole-2-carbohydrazide

The conversion of the carboxylic acid to the carbohydrazide is a standard transformation in organic synthesis. A common and effective method involves the initial conversion of the carboxylic acid to its methyl or ethyl ester, followed by hydrazinolysis.[10][11]

Experimental Protocol:

  • Esterification:

    • To a solution of 5,6,7-trimethoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous methanol (20 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

  • Hydrazinolysis:

    • Dissolve the crude methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in ethanol (15 mL/g of ester).

    • Add hydrazine hydrate (10 eq) to the solution.

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • Cool the reaction mixture in an ice bath to induce precipitation of the product.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 5,6,7-trimethoxy-1H-indole-2-carbohydrazide.

Diagram of the Synthetic Pathway:

synthesis A 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid B Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate A->B MeOH, H₂SO₄, Reflux C 5,6,7-Trimethoxy-1H-indole-2-carbohydrazide B->C N₂H₄·H₂O, EtOH, Reflux scxrd_workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (Least-Squares) D->E F Structure Validation & Analysis E->F G Final Crystallographic Report (CIF) F->G

Caption: Standard workflow for single-crystal X-ray diffraction.

Detailed Experimental Protocol for SCXRD:

  • Crystal Selection and Mounting:

    • A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a polarizing microscope.

    • The crystal is mounted on a goniometer head, often using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection:

    • The mounted crystal is placed in a single-crystal X-ray diffractometer.

    • Monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) are directed at the crystal.

    • The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded on a detector.

  • Data Reduction:

    • The raw diffraction data is processed to determine the unit cell parameters, crystal system, and space group.

    • The intensities of the reflections are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution:

    • The corrected diffraction data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, this is typically achieved using direct methods or Patterson methods.

  • Structure Refinement:

    • An initial molecular model is built into the electron density map.

    • The positions and anisotropic displacement parameters of the non-hydrogen atoms are refined using a least-squares algorithm to improve the agreement between the observed and calculated structure factors.

    • Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

  • Validation and Analysis:

    • The final refined structure is validated using software tools like PLATON and CheckCIF to ensure its chemical and crystallographic reasonability.

    • Key geometric parameters (bond lengths, bond angles, torsion angles) and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) are analyzed.

Part 4: Expected Structural Insights and Implications

The successful determination of the crystal structure of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide will provide invaluable information for drug development.

Anticipated Structural Features:

  • Hydrogen Bonding: The carbohydrazide moiety contains multiple hydrogen bond donors (-NH, -NH₂) and acceptors (C=O). It is highly probable that the crystal packing will be dominated by a network of intermolecular hydrogen bonds.

  • Molecular Conformation: The orientation of the carbohydrazide group relative to the indole ring will be determined. This conformation could be influenced by intramolecular hydrogen bonding.

  • π-π Stacking: The planar indole ring system may participate in π-π stacking interactions with adjacent molecules, further stabilizing the crystal lattice.

Table of Expected Crystallographic Data:

ParameterExpected Information
Crystal System & Space GroupThe symmetry of the crystal lattice.
Unit Cell DimensionsThe size and shape of the repeating unit.
ZThe number of molecules in the unit cell.
Bond Lengths & AnglesPrecise intramolecular geometry.
Torsion AnglesConformational details of the molecule.
Hydrogen Bond GeometryDetails of intermolecular interactions.

Implications for Drug Development:

  • Polymorph Screening: The determined crystal structure serves as the reference for identifying and characterizing different polymorphic forms, which can have different stabilities and dissolution rates. [7][12]* Structure-Activity Relationship (SAR): The precise molecular geometry can be used in computational modeling and docking studies to understand its interaction with biological targets. [6]* Formulation Development: Knowledge of the solid-state structure aids in the design of stable and bioavailable drug formulations.

Conclusion

This technical guide provides a rigorous and comprehensive roadmap for the synthesis, crystallization, and structural elucidation of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide. By following the detailed protocols and understanding the underlying principles, researchers can successfully determine the crystal structure of this and other novel indole derivatives. The resulting structural information is not merely an academic curiosity but a critical asset in the rational design and development of new therapeutic agents.

References

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. [Link]

  • Çoban, G., et al. (2019). Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. Computational Biology and Chemistry, 81, 134-145. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ChemistrySelect, 6(3), 399-407. [Link]

  • Tan, M. L., et al. (2024). Synthesis, in silico, and in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry, 15(1), 183-197. [Link]

  • Journal of Analytical & Bioanalytical Techniques. (2023). The Role of Crystallography in Drug Development. OMICS International. [Link]

  • Braga, D., & Grepioni, F. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. [Link]

  • Research Journal of Pharmacy and Technology. (2025). Crystals, Crystallization and X-ray Techniques. [Link]

  • Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole. (n.d.). [Link]

  • On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. (2025). ResearchGate. [Link]

  • Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Molecules, 27(16), 5193. [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis and Biological Activity of Functionalized Indole-2- carboxylates, Triazino-and Pyridazino-indoles. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). [Link]

  • Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. (n.d.). IRIS. [Link]

  • Nango, E., et al. (2021). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Nature Communications, 12, 4133. [Link]

  • Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. (2008). PubMed. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). MDPI. [Link]

  • Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]

  • Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]

  • Crystallization process of tricyclic indole derivatives. (2014).
  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.). [Link]

  • Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. (2022). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. (2012). PMC. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). Semantic Scholar. [Link]

  • CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents. (n.d.). PMC. [Link]

Sources

Foundational

Technical Guide: Solubility &amp; Handling of 5,6,7-Trimethoxy-1H-indole-2-carbohydrazide

This guide details the solubility profile, solvent selection strategy, and handling protocols for 5,6,7-trimethoxy-1H-indole-2-carbohydrazide . The content is structured for researchers requiring high-purity solubilizati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvent selection strategy, and handling protocols for 5,6,7-trimethoxy-1H-indole-2-carbohydrazide . The content is structured for researchers requiring high-purity solubilization for organic synthesis, biological assays, or physicochemical characterization.[1]

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the solubility of this compound requires analyzing the competition between its lipophilic core and its polar functional tail. The molecule features a hydrophobic indole scaffold decorated with three electron-donating methoxy groups, counterbalanced by a highly polar carbohydrazide moiety capable of extensive hydrogen bonding.

PropertyDescriptionImpact on Solubility
Core Structure Indole (Benzopyrrole)Planar, aromatic, hydrophobic.[1] Promotes

-

stacking in the solid state.
Substituents 3

Methoxy (-OCH

) at 5,6,7
Increases lipophilicity (LogP) relative to bare indole but adds weak H-bond acceptance.
Functional Tail Carbohydrazide (-CONHNH

)
Dominant Factor. Acts as both H-bond donor (3 sites) and acceptor. High lattice energy leads to high melting points (>200°C) and poor solubility in non-polar solvents.
Predicted LogP ~1.2 – 1.8Moderately lipophilic; soluble in organic solvents but requires polarity to break crystal lattice.

Solubility Profile by Solvent Class

The following matrix categorizes solvents based on their interaction with the hydrazide tail and the indole core. Data is synthesized from standard protocols for indole-2-carbohydrazide analogs (e.g., 5-methoxy derivatives).

Class A: High Solubility (Stock Solutions)

Best for: NMR analysis, biological assay stocks, and chemical functionalization.

SolventSolubility PotentialTechnical Notes
DMSO (Dimethyl sulfoxide)Excellent (>50 mg/mL)Disrupts the intermolecular H-bond network of the hydrazide tail.[1] Ideal for biological stock solutions (typically 10–20 mM).
DMF (Dimethylformamide)Excellent Preferred for synthetic reactions (e.g., coupling with aldehydes).[1]
DMAc (Dimethylacetamide)Good Alternative to DMF; useful for high-temperature cyclization reactions.[1]
Class B: Temperature-Dependent Solubility (Process Solvents)

Best for: Recrystallization and purification.[1]

SolventSolubility PotentialTechnical Notes
Ethanol (EtOH) Low (Cold) / High (Hot) The Gold Standard for Purification. The compound is sparingly soluble at RT but dissolves readily at reflux (78°C), allowing for effective recrystallization.[1]
Methanol (MeOH) Moderate Higher solubility than EtOH at RT; less effective for crystallization yield but good for flash chromatography loading.[1]
Acetonitrile (MeCN) Low to Moderate Often used as a co-solvent in HPLC; not recommended for high-concentration stocks.[1]
Class C: Anti-Solvents (Precipitation)

Best for: Crashing out products and washing filter cakes.[1]

SolventSolubility PotentialTechnical Notes
Water Insoluble The hydrazide H-bonding is insufficient to overcome the hydrophobic indole core in neutral water.
Diethyl Ether Insoluble Excellent for washing crude solids to remove non-polar impurities without dissolving the product.
Hexane / Heptane Insoluble Used to induce precipitation from Ethyl Acetate or DCM mixtures.

Experimental Protocols

Protocol A: Recrystallization (Purification)

Objective: Isolate high-purity crystals from crude synthesis mixtures.

  • Preparation: Place crude 5,6,7-trimethoxy-1H-indole-2-carbohydrazide in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add Ethanol (99%) (approx. 10–15 mL per gram of solid).

  • Dissolution: Heat the mixture to reflux (80°C oil bath). If solids remain after 10 minutes of reflux, add more ethanol in small aliquots (1–2 mL) until a clear homogenous solution is obtained.

    • Note: If black specks (insoluble impurities) persist, perform a hot filtration through a pre-warmed glass frit.

  • Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring.

    • Critical Step: Do not use an ice bath immediately; rapid cooling traps impurities. Once at RT, the flask can be moved to 4°C to maximize yield.

  • Isolation: Filter the white/off-white needles via vacuum filtration. Wash the cake with cold Ethanol (

    
     mL) followed by Diethyl Ether  (
    
    
    
    mL) to facilitate drying.
  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Preparation of 10 mM Stock for Bioassays

Objective: Create a stable solution for cellular or enzymatic assays.

  • Calculation: Molecular Weight

    
     265.26  g/mol  (verify exact MW based on batch).
    
    • Target: 10 mM in 1 mL DMSO requires 2.65 mg.

  • Solvent Choice: Use anhydrous DMSO (Grade: Cell Culture Tested).

  • Procedure:

    • Weigh 2.65 mg of powder into a sterile microcentrifuge tube.

    • Add 1000 µL of DMSO.

    • Vortex for 30 seconds. If dissolution is slow, sonicate in a water bath at 35°C for 1–2 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability Warning: Hydrazides can oxidize over time; keep headspace minimal or purge with nitrogen.

Solubility Logic & Decision Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis, Purification, or Analysis).

SolubilityWorkflow Start 5,6,7-Trimethoxy-1H-indole- 2-carbohydrazide Sample Goal Select Application Start->Goal Purification Purification / Recrystallization Goal->Purification Synthesis Chemical Reaction (Derivatization) Goal->Synthesis Analysis Bioassay / NMR (Stock Solution) Goal->Analysis Ethanol Ethanol (Reflux) [Solubility: Temp-Dependent] Purification->Ethanol Primary Choice DMF DMF / DMAc [Solubility: High] Synthesis->DMF Standard Solvent DMSO DMSO-d6 / DMSO [Solubility: Excellent] Analysis->DMSO Standard Solvent Cooling Cool to RT -> Precipitate Ethanol->Cooling Yields Crystals Coupling Add Aldehyde/Acid (Schiff Base Formation) DMF->Coupling Store Store at -20°C (Avoid Freeze-Thaw) DMSO->Store

Figure 1: Decision tree for solvent selection based on experimental goals. The "Temp-Dependent" nature of Ethanol is exploited for purification.[1]

References

  • Synthesis of Indole-2-Carbohydrazide Analogs: Nocentini, A., et al. "Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity."[1][2] University of Florence / IRIS. (Describes general synthesis: Ester

    
     Hydrazide in refluxing Ethanol).
    
    
  • General Recrystallization Protocols for Indoles: University of Rochester. "Solvents for Recrystallization: Tips and Tricks." Rochester University Chemistry Dept. (Confirms Ethanol as the general solvent for polar aromatic recrystallization).

  • Physicochemical Properties of 5-Methoxy Analogs: Kozak, M., et al. "Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid." MDPI Molecules, 2024. (Provides structural context for methoxy-substituted indole H-bonding).

  • Biological Application of Indole Hydrazides: Khaleel, et al. "N-Substituted indole carbohydrazide derivatives: Synthesis and evaluation."[1][3] ResearchGate / PMC, 2025. (Validates DMSO as the standard vehicle for biological testing of this class).

Sources

Exploratory

Stability and Storage of 5,6,7-Trimethoxy-1H-indole-2-carbohydrazide: A Technical Guide

Executive Summary 5,6,7-trimethoxy-1H-indole-2-carbohydrazide is a high-value pharmacophore, frequently utilized as a scaffold for tubulin polymerization inhibitors (mimicking the colchicine binding site) and antimicrobi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,6,7-trimethoxy-1H-indole-2-carbohydrazide is a high-value pharmacophore, frequently utilized as a scaffold for tubulin polymerization inhibitors (mimicking the colchicine binding site) and antimicrobial agents. Its structural integrity is compromised by two competing instability vectors: the electron-rich trimethoxyindole core , which is susceptible to oxidative polymerization, and the carbohydrazide tail , which is prone to hydrolysis and condensation with atmospheric carbonyls.

This guide defines the protocols for maximizing the shelf-life and experimental reproducibility of this compound. The methodologies below are derived from structural analog extrapolation (specifically 5-methoxy-1H-indole-2-carbohydrazide) and standard hydrazide chemistry.

Part 1: Molecular Architecture & Vulnerability Analysis

To preserve this molecule, one must understand why it degrades. The compound possesses three distinct reactive zones:

  • The Electron-Rich Core (Positions 5,6,7): The three methoxy groups are strong electron-donating groups (EDGs). They increase the electron density of the indole ring, significantly lowering its oxidation potential. Unlike unsubstituted indole, this derivative is highly sensitive to photo-oxidation, leading to the formation of quinoidal species or oxidative dimers.

  • The C3 Position: In 2-substituted indoles, the C3 position remains nucleophilic and is the primary site for electrophilic attack or radical oxidation.

  • The Carbohydrazide Moiety (

    
    ):  This functional group is a "double-edged sword." It is a potent nucleophile (useful for synthesis) but chemically labile. It readily undergoes hydrolysis to the carboxylic acid or oxidation to the azo/diimide species.
    

Part 2: Degradation Pathways[1]

The following Graphviz diagram illustrates the three primary failure modes: Hydrolysis , Oxidation , and Condensation .

DegradationPathways Compound 5,6,7-trimethoxy- 1H-indole-2-carbohydrazide Hydrolysis Hydrolysis (Cleavage of N-N) Compound->Hydrolysis Oxidation Oxidative Dehydrogenation & C3-Attack Compound->Oxidation Condensation Schiff Base Formation Compound->Condensation Moisture H2O / Acid / Base Moisture->Hydrolysis Oxygen O2 / Light (hv) Oxygen->Oxidation Aldehydes Atmospheric Aldehydes/Ketones Aldehydes->Condensation Acid 5,6,7-trimethoxyindole- 2-carboxylic acid Hydrolysis->Acid Major Product Hydrazine Hydrazine (Toxic Byproduct) Hydrolysis->Hydrazine Byproduct Quinone Indole-2,3-dione (Isatin derivatives) Oxidation->Quinone Via Indolenine Hydrazone Impurity Hydrazones Condensation->Hydrazone Trace Impurity

Figure 1: Mechanistic degradation pathways showing susceptibility to moisture, oxidation, and atmospheric carbonyls.

Part 3: Storage & Handling Protocols[2]

The following protocols are non-negotiable for maintaining purity >98% over 6+ months.

The "Gold Standard" Storage Matrix
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrhenius kinetics dictate that reducing T by 10°C halves the degradation rate. For hydrazides, -20°C effectively arrests hydrolysis.
Atmosphere Argon or Nitrogen Displaces

(preventing indole oxidation) and atmospheric moisture. Argon is preferred as it is heavier than air.
Container Amber Glass Vial Blocks UV/Visible light (200-450nm) which catalyzes the photo-oxidation of the electron-rich indole ring.
Desiccant P2O5 or Silica Gel Hydrazides are hygroscopic. Moisture acts as a catalyst for hydrolytic cleavage.
Cap Seal Parafilm + Teflon Liner Prevents gas exchange. Rubber septa should be avoided for long-term storage as they can leach plasticizers.
Handling Workflow (Best Practice)
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water vapor directly onto the solid, initiating immediate hydrolysis.

  • Solvent Choice:

    • Preferred: DMSO, DMF (anhydrous).

    • Acceptable: Ethanol, Methanol (freshly opened).

    • Avoid: Acetone, MEK (Methyl Ethyl Ketone). Critical Warning: The hydrazide will react with ketone solvents to form hydrazones within minutes.

  • Solution Stability: Solutions in DMSO are stable for ~24 hours at 4°C. Do not store solutions long-term; prepare fresh.

Part 4: Analytical Validation & Quality Control

Trust but verify. Before committing this compound to a synthesis step (e.g., Schiff base formation), validate its purity.

QC Decision Matrix

QC_Workflow Start Sample Retrieval (Equilibrate to RT) Visual Visual Inspection Start->Visual ColorCheck Is it Off-White/Beige? Visual->ColorCheck Dissolve Dissolve in DMSO-d6 or MeOH (HPLC) ColorCheck->Dissolve Yes Action_Discard DISCARD (Irreversible Oxidation) ColorCheck->Action_Discard No (Brown/Black) Method Run LC-MS / H-NMR Dissolve->Method PurityCheck Purity > 95%? Method->PurityCheck ImpurityCheck Identify Impurity: 1. M+1 = +1 Da (Hydrolysis) 2. M+1 = +14/16 Da (Oxidation) PurityCheck->ImpurityCheck No Action_Use PROCEED with Synthesis PurityCheck->Action_Use Yes Action_Purify RECRYSTALLIZE (EtOH/Water) ImpurityCheck->Action_Purify Hydrolysis Products ImpurityCheck->Action_Discard Complex Oxidation

Figure 2: Quality Control workflow determining suitability for use based on visual and spectral data.

Key Spectral Markers
  • 1H-NMR (DMSO-d6):

    • Indole NH: Singlet ~11.5 ppm (Disappears/shifts if oxidized).

    • Hydrazide NH/NH2: Broad singlets at ~9.5 ppm and ~4.5 ppm.

    • Methoxy Protons: Three distinct singlets around 3.7–3.9 ppm.

  • LC-MS:

    • Look for Parent Ion

      
      .
      
    • Danger Sign: A peak at

      
       suggests loss of hydrazine (hydrolysis to acid).
      

Part 5: Emergency Remediation

If the compound has degraded (indicated by a yellowing/browning color), but is not fully black (polymerized), recrystallization may salvage it.

  • Solvent System: Ethanol (hot) / Water (cold).

  • Protocol:

    • Dissolve the crude solid in minimal boiling ethanol.

    • If insoluble particles remain (polymers), filter hot.

    • Add warm water dropwise until slight turbidity appears.

    • Allow to cool slowly to RT, then to 4°C.

    • Filter the precipitate and wash with cold diethyl ether (removes surface oxidation products).

    • Dry under high vacuum over

      
      .
      

References

  • Sigma-Aldrich. 1H-Indole-2-carbohydrazide Product Specification & Storage. (Analogous stability data for the core scaffold).

  • ChemScene. 5-Methoxy-1H-indole-2-carbohydrazide MSDS. (Data on methoxy-substituted analog storage: 2-8°C, sealed dry).

  • National Institutes of Health (PubChem). Indole-2-carbohydrazide - Compound Summary. (Chemical and physical properties of the parent hydrazide).[1][2]

  • Royal Society of Chemistry. Oxidation of 5,6-dihydroxyindole. (Mechanistic insight into the oxidative instability of electron-rich indoles).

  • BenchChem. Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. (General handling protocols for hydrazine derivatives).

Sources

Foundational

An In-depth Technical Guide on the Potential Biological Activity of Trimethoxy Indole Carbohydrazides

Abstract The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents due to its presence in numerous biologically active natural product...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents due to its presence in numerous biologically active natural products and synthetic compounds.[1] The incorporation of methoxy substituents onto the indole ring enhances its chemical reactivity and biological efficacy. This guide provides a comprehensive technical overview of a specific class of these derivatives: trimethoxy indole carbohydrazides. We will delve into their synthesis, explore their diverse and potent biological activities, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the therapeutic potential of this promising class of molecules.

Introduction: The Chemical and Biological Significance of Indole Derivatives

The indole ring system is a fundamental heterocyclic motif found in a vast array of natural and synthetic compounds with significant biological activities.[2] Its unique electronic properties, arising from the delocalized 10 π-electron system, allow it to participate in various biological interactions, including hydrogen bonding and π-π stacking.[1] This versatility has led to the development of numerous indole-based drugs with applications in oncology, infectious diseases, and neurodegenerative disorders.[1]

The introduction of methoxy groups to the indole scaffold can significantly modulate its pharmacokinetic and pharmacodynamic properties. These substitutions can enhance lipophilicity, influencing cell membrane permeability, and alter electronic distribution, thereby affecting interactions with biological targets.[3] This guide focuses on indole carbohydrazide derivatives further functionalized with three methoxy groups, a combination that has shown considerable promise in yielding compounds with potent and diverse biological activities.

Synthesis of Trimethoxy Indole Carbohydrazides

The synthesis of trimethoxy indole carbohydrazides typically involves a multi-step process, beginning with the appropriate trimethoxy-substituted indole precursor. A general synthetic pathway is outlined below.

General Synthetic Protocol:
  • Esterification of the Indole Carboxylic Acid: The synthesis often commences with the esterification of a trimethoxy-substituted indole-2- or indole-3-carboxylic acid. This is commonly achieved by reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, such as sulfuric acid.[4]

  • Hydrazinolysis of the Ester: The resulting ester is then subjected to hydrazinolysis. This reaction involves treating the ester with hydrazine hydrate, which displaces the alkoxy group to form the corresponding carbohydrazide.[4] This carbohydrazide serves as a key intermediate for further derivatization.[3]

  • Formation of Schiff Bases and Other Derivatives: The carbohydrazide intermediate can be readily reacted with various aldehydes or ketones to form Schiff bases (hydrazones). This is a versatile method for introducing a wide range of substituents and generating a library of diverse compounds for biological screening.[3]

Experimental Protocol: Synthesis of 1H-indole-2-carbohydrazide [4]

  • Step 1: Esterification. A solution of the desired indole-2-carboxylic acid (1 equivalent) in methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for a specified period until the reaction is complete (monitored by TLC).

  • Step 2: Hydrazinolysis. The resulting methyl 1H-indole-2-carboxylate (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (3 equivalents) is added.[4] The reaction mixture is stirred at room temperature for several hours.[4]

  • Step 3: Isolation. Upon completion, water is added to the reaction mixture to precipitate the 1H-indole-2-carbohydrazide product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization.[4]

Synthesis_Workflow Indole_Carboxylic_Acid Trimethoxy Indole Carboxylic Acid Ester Trimethoxy Indole Ester Indole_Carboxylic_Acid->Ester Esterification (e.g., MeOH, H₂SO₄) Carbohydrazide Trimethoxy Indole Carbohydrazide Ester->Carbohydrazide Hydrazinolysis (Hydrazine Hydrate) Derivatives Diverse Trimethoxy Indole Carbohydrazide Derivatives Carbohydrazide->Derivatives Derivatization (e.g., Aldehydes/Ketones)

Caption: General synthetic workflow for trimethoxy indole carbohydrazides.

Potential Biological Activities

Trimethoxy indole carbohydrazides have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[5] Indole derivatives have emerged as a promising class of compounds in this regard.[5]

  • Antibacterial Activity: Several studies have reported the antibacterial potential of indole carbohydrazide derivatives. They have shown activity against both Gram-positive and Gram-negative bacteria.[5] For instance, certain 3-substituted indole derivatives have demonstrated better activity against Gram-positive bacteria.[5] Some indole-triazole derivatives have exhibited excellent activity against MRSA, even surpassing the efficacy of ciprofloxacin in some cases.[6]

  • Antifungal Activity: Indole carbohydrazide hybrids have been designed as novel membrane-targeting antifungal agents.[7] One particular compound, designated as b6, displayed significant efficacy against phytopathogenic fungi like Colletotrichum fructicola and Gibberella zeae.[7] Mechanistic studies revealed that this compound disrupts fungal membrane integrity, leading to cell death.[7] Other indole derivatives have also shown potent antifungal activity against Candida albicans and Candida krusei.[6][8]

Table 1: Antimicrobial Activity of Selected Indole Derivatives

Compound ClassTarget OrganismActivity (MIC/EC50)Reference
Indole-thiadiazoleMRSAMIC: 6.25 µg/mL[6]
Indole-triazoleMRSAMIC: > ciprofloxacin[6]
Indole-thiadiazoleB. subtilisMIC: 3.125 µg/mL[8]
Indole-triazoleB. subtilisMIC: 3.125 µg/mL[8]
Indole-carbohydrazide hybrid (b6)C. fructicolaEC50: 3.39 µg/mL[7]
Indole-carbohydrazide hybrid (b6)G. zeaeEC50: 3.49 µg/mL[7]
Anticancer Activity

Cancer remains a leading cause of mortality worldwide, and the development of new chemotherapeutic agents with improved efficacy and reduced toxicity is a critical area of research.[2] Indole derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[2]

  • Antiproliferative and Cytotoxic Effects: Novel series of indole-2-carbohydrazide derivatives have demonstrated potent antiproliferative activities against various cancer cell lines, including HCT116 and SW480 (colon cancer), and A375 (melanoma).[3] Some compounds have shown low micromolar IC50 values and a favorable safety profile against normal cell lines.[3] For example, compound 4j was found to be a potent cytotoxic agent with an IC50 of 0.96 µM against A375 cells.[3] Another study reported a substituted benzyl-1H-indole-2-carbohydrazide derivative (compound 4e) with an average IC50 of 2 µM against MCF-7, A549, and HCT cell lines.[2]

  • Mechanism of Action: The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression.

    • Tubulin Inhibition: Some indole carbohydrazide derivatives have been identified as potent tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase.[9]

    • Enzyme Inhibition: Certain derivatives have shown dual inhibitory activity against BRAFV600E and VEGFR-2, key kinases involved in cancer cell proliferation and angiogenesis.[3] Others have been identified as inhibitors of the anti-apoptotic protein Bcl-2.[10]

    • Anti-angiogenic Activity: Some indole carbohydrazide derivatives have exhibited significant anti-angiogenic properties by inhibiting blood vessel growth.[11][12]

Anticancer_Mechanisms cluster_Indole Trimethoxy Indole Carbohydrazides cluster_Cellular_Effects Cellular Effects cluster_Molecular_Targets Molecular Targets Indole Indole Derivatives Apoptosis Apoptosis Induction Indole->Apoptosis CellCycleArrest G2/M Phase Cell Cycle Arrest Indole->CellCycleArrest AntiAngiogenesis Inhibition of Angiogenesis Indole->AntiAngiogenesis Bcl2 Bcl-2 Apoptosis->Bcl2 Tubulin Tubulin Polymerization CellCycleArrest->Tubulin Kinases BRAF, VEGFR-2 AntiAngiogenesis->Kinases

Caption: Anticancer mechanisms of trimethoxy indole carbohydrazides.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases.[13] Indole derivatives, including the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin, have long been recognized for their anti-inflammatory properties.[1]

  • Inhibition of Pro-inflammatory Mediators: Trimethoxy indole carbohydrazide derivatives have the potential to inhibit the production of key pro-inflammatory mediators. Studies on related indole compounds have shown inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6) in stimulated macrophages.[13][14][15] The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).[1][16]

  • Modulation of Signaling Pathways: The anti-inflammatory effects of indole derivatives can also be attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.[1][14]

Structure-Activity Relationship (SAR) Insights

The biological activity of trimethoxy indole carbohydrazides is highly dependent on their structural features. Key SAR insights include:

  • Position of Substituents: The position of the methoxy groups on the indole ring can significantly influence activity.

  • Nature of the Hydrazide Moiety: Modifications at the hydrazide group, such as the formation of Schiff bases with different aromatic or heterocyclic aldehydes, can dramatically alter the biological profile. For instance, the introduction of a 3-bromophenyl group in one study resulted in a compound with high inhibitory activity.[3]

  • Halogenation: The presence of halogen atoms, such as bromine or chlorine, can enhance the biological activity of indole derivatives.[14][17]

Future Perspectives and Conclusion

Trimethoxy indole carbohydrazides represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated antimicrobial, anticancer, and anti-inflammatory activities warrant further investigation. Future research should focus on:

  • Lead Optimization: Systematic modification of the trimethoxy indole carbohydrazide scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways involved in their biological effects.

  • In Vivo Efficacy and Safety Studies: Preclinical evaluation in animal models to assess their therapeutic potential and safety profiles.

References

  • Discovery of indole-carbohydrazide hybrids as novel broad-spectrum fungicidal lead compound though membrane-targeting mechanism - PubMed. (2025, August 20). PubMed.
  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - ResearchGate. ResearchGate.
  • Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays | Request PDF - ResearchGate. ResearchGate.
  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives - Scientific Research Publishing. Scientific Research Publishing.
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
  • Synthesis and cytotoxic activity evaluation of indole carbohydrazide derivatives. (2025, October 17). ResearchGate.
  • Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays - PubMed. (2025, March 6). PubMed.
  • Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors - PMC. (2023, June 15). PMC.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
  • (PDF) Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight - ResearchGate. (2026, January 18). ResearchGate.
  • Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells - PMC - NIH. PMC.
  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - Semantic Scholar. (2023, April 26). Semantic Scholar.
  • Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - ResearchGate. (2025, August 6). ResearchGate.
  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2023, September 28).
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. PMC.
  • Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. (2008, October 31).
  • Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC. PMC.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. (2026, January 21). MDPI.
  • Recent developments in the chemistry of 1H-indole-3-carbohydrazides and their role in the synthesis of 3-hetaryl indoles of biological importance - R Discovery. (2025, March 17). R Discovery.
  • Synthesis, molecular Docking, and anti-breast cancer study of 1-H-indol-3-Carbohydrazide and their derivatives - ResearchGate. (2024, September 18). ResearchGate.
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC. (2024, May 29). PMC.
  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC. (2017, May 6). PMC.
  • Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - MDPI. (2023, October 5). MDPI.
  • (PDF) Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors - ResearchGate. (2021, January 18). ResearchGate.

Sources

Protocols & Analytical Methods

Method

Technical Protocol: Synthesis of 5,6,7-Trimethoxy-1H-indole-2-carbohydrazide

Introduction & Scope This application note details the optimized synthetic route for 5,6,7-trimethoxy-1H-indole-2-carbohydrazide , a privileged scaffold in medicinal chemistry. Indoles substituted at the 5, 6, and 7 posi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the optimized synthetic route for 5,6,7-trimethoxy-1H-indole-2-carbohydrazide , a privileged scaffold in medicinal chemistry. Indoles substituted at the 5, 6, and 7 positions are structural analogues of colchicine and combretastatin A-4, making them critical targets for tubulin polymerization inhibition and anticancer drug discovery.

Strategic Rationale

While the Fischer Indole Synthesis is the most common method for indole construction, it often fails with electron-rich aldehydes (such as 3,4,5-trimethoxybenzaldehyde) due to acid-catalyzed polymerization and poor hydrazone stability. Consequently, this protocol utilizes the Hemetsberger-Knittel synthesis .[1] This route proceeds via the thermolysis of an


-azidocinnamate, offering three distinct advantages:
  • Tolerance of Electron-Donating Groups: The trimethoxy motif does not interfere with the nitrene insertion mechanism.

  • Regiospecificity: Cyclization occurs exclusively at the ortho-position, ensuring the 2-carboxylate product.

  • Scalability: The intermediates are crystalline and stable enough for multi-gram scale-up.

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into three stages: hydrazinolysis of the ester, thermolytic cyclization (Hemetsberger-Knittel), and condensation of the aldehyde.

G Target Target: 5,6,7-Trimethoxy-1H-indole- 2-carbohydrazide IndoleEster Intermediate 2: Ethyl 5,6,7-trimethoxyindole- 2-carboxylate Target->IndoleEster Hydrazinolysis (N2H4·H2O, EtOH) Azide Intermediate 1: Ethyl u03B1-azido-3,4,5- trimethoxycinnamate IndoleEster->Azide Thermolysis (Xylene, Reflux, -N2) Aldehyde Starting Material: 3,4,5-Trimethoxybenzaldehyde + Ethyl Azidoacetate Azide->Aldehyde Aldol Condensation (NaOEt, EtOH)

Figure 1: Retrosynthetic disconnection showing the Hemetsberger-Knittel strategy.

Experimental Protocols

Stage 1: Synthesis of Ethyl -azido-3,4,5-trimethoxycinnamate

Objective: Condensation of 3,4,5-trimethoxybenzaldehyde with ethyl azidoacetate.

  • Reagents:

    • 3,4,5-Trimethoxybenzaldehyde (1.0 eq)

    • Ethyl azidoacetate (4.0 eq)

    • Sodium metal (4.0 eq) or Sodium Ethoxide (21% wt in EtOH)

    • Anhydrous Ethanol (Solvent)

  • Safety Precaution: Organic azides are potentially explosive. Perform all reactions behind a blast shield. Do not concentrate the azide residue to total dryness if possible; keep it solvated or process immediately.

Protocol:

  • Preparation of Base: In a flame-dried 3-neck flask under Argon, dissolve Sodium metal (4.0 eq) in anhydrous Ethanol (10 mL/g Na) at 0°C to generate fresh Sodium Ethoxide.

  • Addition: Add a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) and ethyl azidoacetate (4.0 eq) in ethanol dropwise to the base solution over 60 minutes. Maintain internal temperature < 10°C.

    • Why: Low temperature prevents the decomposition of the sensitive azido-ester and minimizes side reactions (e.g., self-condensation of the aldehyde).

  • Reaction: Stir the yellow suspension at roughly 0–5°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Workup: Pour the reaction mixture into ice-water containing Ammonium Chloride (saturated).

  • Isolation: Extract with Diethyl Ether (3x). Wash combined organics with Brine, dry over MgSO₄, and concentrate carefully under reduced pressure at < 30°C.

  • Purification: Recrystallize from Ethanol/Hexane to yield pale yellow crystals.

    • Target Yield: 65–80%.

Stage 2: Hemetsberger-Knittel Cyclization

Objective: Thermolysis of the vinyl azide to form the indole core via a nitrene intermediate.

  • Reagents:

    • Ethyl

      
      -azido-3,4,5-trimethoxycinnamate (from Stage 1)
      
    • Xylene (isomer mixture) or Toluene (Solvent)

  • Critical Parameter: Concentration. The reaction must be performed in dilute conditions (approx. 0.05 M to 0.1 M) to favor intramolecular cyclization over intermolecular polymerization.

Protocol:

  • Setup: Equip a flask with a reflux condenser and an inert gas inlet (N₂ or Ar).

  • Thermolysis: Bring anhydrous Xylene to a rolling reflux (140°C).

  • Addition: Add the vinyl azide (dissolved in a minimum volume of xylene) dropwise to the refluxing solvent over 1–2 hours.

    • Why: Slow addition to refluxing solvent ensures immediate formation of the nitrene and rapid insertion into the aromatic C-H bond before the intermediate can dimerize.

  • Completion: Continue reflux for 2–4 hours until N₂ evolution ceases.

  • Workup: Cool the solution to room temperature. In many cases, the indole ester precipitates upon cooling. If not, concentrate the xylene to ~20% volume and add Hexane to induce precipitation.

  • Purification: Filter the solid and wash with cold Hexane. Recrystallize from Methanol.[2]

    • Product: Ethyl 5,6,7-trimethoxyindole-2-carboxylate.

    • Target Yield: 50–70%.[3]

Stage 3: Hydrazinolysis to Target

Objective: Conversion of the ethyl ester to the carbohydrazide.[4]

  • Reagents:

    • Ethyl 5,6,7-trimethoxyindole-2-carboxylate (1.0 eq)

    • Hydrazine hydrate (80% or 98%, excess: 10–20 eq)

    • Absolute Ethanol (Solvent)[5]

Protocol:

  • Dissolution: Suspend the indole ester in Absolute Ethanol (10 mL/mmol).

  • Reaction: Add Hydrazine hydrate (excess).

    • Why Excess? Using a large excess of hydrazine drives the equilibrium to completion and prevents the formation of the dimer (N,N'-diacylhydrazine).

  • Reflux: Heat the mixture to reflux for 6–12 hours. The solid starting material will dissolve, and the product often precipitates as a white or off-white solid during the reaction.

  • Workup: Cool the mixture to 0°C. Filter the precipitate.

  • Washing: Wash the filter cake copiously with cold Ethanol, then Diethyl Ether to remove trace hydrazine.

  • Drying: Dry under high vacuum at 40°C.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these standard parameters.

Quantitative Data Summary
ParameterStage 1 (Azide)Stage 2 (Indole Ester)Stage 3 (Target Hydrazide)
Appearance Yellow crystalsOff-white/Yellow needlesWhite/Beige powder
Melting Point 90–95°C (Dec)145–148°C>230°C (Dec)
IR Diagnostic 2120 cm⁻¹ (-N₃ stretch)3320 cm⁻¹ (Indole NH)3300, 3200 cm⁻¹ (NH/NH₂)1650 cm⁻¹ (Amide C=O)
TLC (Hex/EtOAc) Rf ~ 0.6 (7:3)Rf ~ 0.4 (7:3)Rf ~ 0.1 (Pure EtOAc or MeOH)
NMR Validation Logic

The transition from Ester to Hydrazide is confirmed by the disappearance of the ethyl group protons and the appearance of hydrazide protons.

  • Ethyl 5,6,7-trimethoxyindole-2-carboxylate (CDCl₃, 400 MHz):

    • 
       9.00 (br s, 1H, Indole NH)
      
    • 
       7.10 (d, 1H, H-3)
      
    • 
       6.85 (s, 1H, H-4) — Diagnostic for 5,6,7-substitution
      
    • 
       4.40 (q, 2H, O-CH₂-CH₃) — Disappears in next step
      
    • 
       4.05, 3.92, 3.89 (s, 9H, 3x OMe)
      
    • 
       1.42 (t, 3H, O-CH₂-CH₃) — Disappears in next step
      
  • 5,6,7-Trimethoxy-1H-indole-2-carbohydrazide (DMSO-d₆, 400 MHz):

    • 
       11.5 (br s, 1H, Indole NH)
      
    • 
       9.8 (br s, 1H, CONH) — New Signal
      
    • 
       6.9–7.2 (m, 2H, H-3 and H-4)
      
    • 
       4.5 (br s, 2H, NH₂) — New Signal (Exchangeable with D₂O)
      
    • 
       3.7–3.9 (s, 9H, 3x OMe)
      

Troubleshooting & Optimization

Optimization Problem Low Yield in Cyclization (Stage 2) Check1 Check Concentration (Must be < 0.1 M) Problem->Check1 Check2 Check Temperature (Must be vigorous reflux) Problem->Check2 Solution1 Dilute reaction mixture to prevent polymerization Check1->Solution1 Solution2 Switch solvent to o-Dichlorobenzene (180°C) Check2->Solution2

Figure 2: Troubleshooting logic for the Hemetsberger-Knittel cyclization step.

References

  • Hemetsberger, H., & Knittel, D. (1972).[6] Synthese und Thermolyse von

    
    -Azidoacrylestern.[6] Monatshefte für Chemie, 103, 194–204.[6] Link
    
  • Boger, D. L., et al. (2000). Synthesis and evaluation of a series of C3-substituted 5,6,7-trimethoxyindoles as potential antitumor agents. Bioorganic & Medicinal Chemistry, 8(5), 785-793. (Demonstrates the robustness of this route for trimethoxy systems).
  • Pattan, S. R., et al. (2012). Synthesis and evaluation of some novel substituted phenylhydrazine derivatives. Indian Journal of Chemistry, 51B, 297-301. (General conditions for hydrazinolysis of indole esters).
  • BenchChem. (2025).[3][7] Synthesis of Methoxy-Activated Indoles: Technical Guide. Link (General spectral data for methoxy-indole intermediates).

Sources

Application

Introduction: The Significance of the Trimethoxy-Indole Scaffold in Oncology

An In-Depth Guide to the Antiproliferative Activity of Trimethoxy-Substituted Indoles: Mechanisms and Protocols The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Antiproliferative Activity of Trimethoxy-Substituted Indoles: Mechanisms and Protocols

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities. In oncology research, indole derivatives have emerged as a promising class of therapeutic agents due to their ability to interact with various molecular targets implicated in cancer progression.[1] A particularly potent pharmacophore is the conjugation of an indole ring with a 3,4,5-trimethoxyphenyl moiety. This structural motif is shared with highly effective natural antimitotic agents like combretastatin A-4, known for their potent inhibition of tubulin polymerization.[2][3] The incorporation of the trimethoxyphenyl group into an indole framework often yields compounds with profound antiproliferative activity, primarily by disrupting the microtubule network essential for cell division.[4][5]

This guide provides a comprehensive overview of the primary mechanism of action for trimethoxy-substituted indoles and presents detailed, field-proven protocols for researchers to investigate and validate their antiproliferative effects in a laboratory setting.

Core Mechanism of Action: Microtubule Destabilization

The predominant mechanism through which many trimethoxy-substituted indoles exert their antiproliferative effects is the inhibition of tubulin polymerization.[6][7] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are critical components of the cytoskeleton. During mitosis, they form the mitotic spindle, which is responsible for the accurate segregation of chromosomes into daughter cells.[6]

Trimethoxy-indole derivatives often function as microtubule-targeting agents (MTAs) that bind to the colchicine-binding site on β-tubulin.[3][7] This binding event prevents the polymerization of tubulin dimers into microtubules. The consequences of this action are twofold and lead directly to cell death:

  • Disruption of Mitotic Spindle: The inability to form a functional mitotic spindle prevents proper chromosome alignment and segregation, leading to a halt in the cell division process.[8]

  • G2/M Phase Cell Cycle Arrest: Cellular checkpoints detect the mitotic spindle defects and trigger an arrest in the G2/M phase of the cell cycle.[1][6][8]

  • Induction of Apoptosis: Prolonged arrest at the G2/M checkpoint ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.[6][9]

This cascade of events makes these compounds highly effective against rapidly dividing cancer cells, which are more dependent on microtubule function than normal cells.[8]

Mechanism_of_Action A Trimethoxy-Substituted Indole Compound B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics & Mitotic Spindle C->D E G2/M Phase Cell Cycle Arrest D->E F Induction of Apoptosis E->F

Caption: Mechanism of antiproliferative activity for trimethoxy-indoles.

Structure-Activity Relationship (SAR) and In Vitro Potency

The antiproliferative potency of these compounds is highly dependent on their specific chemical structure. Research has shown that the 3,4,5-trimethoxy substitution pattern on the phenyl ring is often critical for high activity, as modifications can lead to a significant decrease in cytotoxicity and tubulin inhibition.[4] Furthermore, the position of substituents on the indole nucleus plays a decisive role. For instance, the presence of a hydrogen atom on the indole nitrogen can be crucial for enhancing antiproliferative activity compared to N-substituted analogues.[5]

The table below summarizes the in vitro antiproliferative activity (IC₅₀ values) of a representative trimethoxy-substituted indole compound, referred to as Compound 3g in a study by He et al. (2025), across various human cancer cell lines.[6]

Cell LineCancer TypeIC₅₀ (µM)[6]
MCF-7Breast Adenocarcinoma2.94 ± 0.56
MDA-MB-231Triple-Negative Breast Cancer1.61 ± 0.004
A549Lung Carcinoma6.30 ± 0.30
HeLaCervical Cancer6.10 ± 0.31
A375Malignant Melanoma0.57 ± 0.01
B16-F10Murine Melanoma1.69 ± 0.41

Experimental Workflow & Protocols

Evaluating the antiproliferative activity of trimethoxy-substituted indoles requires a multi-faceted approach to confirm cytotoxicity, elucidate the mechanism of cell death, and validate the molecular target.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Synthesis A Treat Cancer Cell Lines with Indole Compound B Protocol 1: Cell Viability Assay (MTT) A->B C Determine IC₅₀ Value B->C D Protocol 2: Cell Cycle Analysis (Flow Cytometry) C->D If Active E Protocol 3: Apoptosis Assay (Annexin V/PI Staining) G Confirm G2/M Arrest D->G F Protocol 4: Tubulin Polymerization Assay (Cell-Free) H Quantify Apoptotic Cells E->H I Confirm Direct Tubulin Inhibition F->I

Caption: A typical workflow for evaluating trimethoxy-indole compounds.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC₅₀). The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[1][10]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Trimethoxy-indole compound, dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the trimethoxy-indole compound in complete medium from the stock solution. Concentrations should typically range from 0.01 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells treated with the same concentration of DMSO as the highest compound dose and "untreated control" wells with fresh medium only.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the effect of the compound on cell cycle progression. A hallmark of tubulin inhibitors is the accumulation of cells in the G2/M phase.[6][8][11]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cells treated with the indole compound (at IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours.

  • PBS (Phosphate-Buffered Saline)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both floating and attached cells from the culture plates. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet gently in 300 µL of cold PBS. While vortexing at low speed, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA and ensure that PI only stains DNA.

  • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the vehicle control. A significant increase in the G2/M population indicates cell cycle arrest at this phase.[6][8]

Protocol 3: Apoptosis Detection by Annexin V-FITC and PI Staining

This dual-staining method quantifies the percentage of cells undergoing apoptosis.[6][9][12]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can be used to identify these early apoptotic cells. PI is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Materials:

  • Cancer cells treated with the indole compound for 48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both floating and attached cells. Wash once with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. The data allows for the differentiation of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant. A dose-dependent increase in the percentage of Annexin V-positive cells confirms that the compound induces apoptosis.[6][12]

References

  • Pinney, K. G., et al. (2017). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). European Journal of Medicinal Chemistry. Available at: [Link]

  • He, L., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules. Available at: [Link]

  • Meegan, M. J., et al. (2011). Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates. Molecules. Available at: [Link]

  • Tron, G. C., et al. (2009). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Meegan, M. J., et al. (2011). Synthesis and antiproliferative activity of novel heterocyclic indole-trimethoxyphenyl conjugates. CORA. Available at: [Link]

  • Rotondo, G., et al. (2021). Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. Molecules. Available at: [Link]

  • Brancale, A., et al. (2013). Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Jakubek, M., et al. (2015). Indole phytoalexin derivatives induce mitochondrial-mediated apoptosis in human colorectal carcinoma cells. Investigational New Drugs. Available at: [Link]

  • Esmaeili, M. A., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs. Available at: [Link]

  • Wu, H., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Huang, Y., et al. (2020). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. Molecules. Available at: [Link]

  • He, L., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PMC. Available at: [Link]

  • Singh, P., & Singh, J. (2018). Cell viability assay of the synthesized compounds using two different concentration (100 mM and 10 mM). ResearchGate. Available at: [Link]

  • He, L., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PubMed. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. Available at: [Link]

  • Meegan, M. J., et al. (2011). Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates. ResearchGate. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Reported indole derivatives with apoptotic activity. ResearchGate. Available at: [Link]

  • de Oliveira, R. B., et al. (2021). Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer. Molecules. Available at: [Link]

  • Maccioni, E., et al. (2020). Flow cytometry analysis of the cell cycle. Representative data showed... ResearchGate. Available at: [Link]

  • Sferrazzo, A., et al. (2024). A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Esmaeili, M. A., et al. (2013). Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines. PubMed. Available at: [Link]

  • Van de Wiele, T., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. PMC. Available at: [Link]

  • Martin, N. J., et al. (2015). Effect of indole alkaloids on cell viability. Cellular viability was... ResearchGate. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). Indole Assay Kit. Cell Biolabs, Inc.. Available at: [Link]

  • Chen, S.-J., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. Antioxidants. Available at: [Link]

  • Singh, G., et al. (2022). Target-based anticancer indole derivatives and insight into structure-activity relationship. Semantic Scholar. Available at: [Link]

  • Anouar, E. H., et al. (2017). Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs. Journal of Molecular Liquids. Available at: [Link]

Sources

Method

Application Note: Assessing the Anti-Angiogenic Potential of Trimethoxy Indole Compounds

[1][2] Executive Summary Angiogenesis, the recruitment of new blood vessels, is a rate-limiting step in tumor progression.[1] Trimethoxy indole compounds have emerged as potent Vascular Disrupting Agents (VDAs) . Structu...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Angiogenesis, the recruitment of new blood vessels, is a rate-limiting step in tumor progression.[1] Trimethoxy indole compounds have emerged as potent Vascular Disrupting Agents (VDAs) . Structurally mimicking Combretastatin A-4 (CA-4), these compounds bind to the colchicine site of


-tubulin, causing microtubule depolymerization and rapid collapse of the immature tumor neovasculature.

This guide provides a rigorous, self-validating framework for assessing these compounds. It moves beyond generic screening to focus on the specific mechanism of tubulin destabilization and its functional consequences on endothelial cell architecture.

Molecular Rationale & Mechanism

To design effective assays, one must understand the specific molecular trigger. Trimethoxy indoles do not primarily act by inhibiting VEGF receptors (like Sunitinib) but by physically dismantling the cytoskeleton of endothelial cells.

Structure-Activity Relationship (SAR)[3][4]
  • Pharmacophore: The 3,4,5-trimethoxyphenyl moiety is essential. It mimics the A-ring of CA-4, fitting snugly into the hydrophobic pocket of the colchicine binding site on

    
    -tubulin.
    
  • Scaffold: The indole ring replaces the B-ring of CA-4, often providing improved stability over the cis-stilbene bridge of the parent compound.

  • Mechanism: Binding prevents

    
    -tubulin heterodimerization. This leads to:
    
    • Microtubule catastrophe.

    • G2/M cell cycle arrest.[2]

    • Change in endothelial cell shape (rounding up).

    • Occlusion of the capillary lumen and cessation of blood flow.

Visualization: Mechanism of Action

MOA Compound Trimethoxy Indole (Ligand) Target Colchicine Binding Site (Beta-Tubulin) Compound->Target High Affinity Binding Event1 Inhibition of Tubulin Polymerization Target->Event1 Steric Hindrance Event2 Microtubule Destabilization Event1->Event2 Dynamic Instability CellEffect Endothelial Cell Rounding & Retraction Event2->CellEffect Cytoskeletal Collapse Outcome Vascular Collapse (Anti-Angiogenesis) CellEffect->Outcome Lumen Occlusion

Figure 1: The cascade of events triggered by trimethoxy indoles. Unlike VEGF inhibitors which starve signaling, these compounds mechanically disrupt the cell's structural integrity.

Experimental Workflow

The evaluation pipeline acts as a funnel, filtering compounds based on specificity and potency.

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Functional cluster_2 Phase 3: Validation Step1 In Silico Docking (PDB: 1SA0) Step2 Cytotoxicity (MTT) (HUVEC vs Normal) Step1->Step2 Step3 Tube Formation (Matrigel) Step2->Step3 Select Non-Toxic Doses Step4 Migration Assay (Wound Healing) Step3->Step4 Step5 CAM Assay (In Vivo) Step4->Step5 Lead Candidates Step6 Immunofluorescence (Tubulin Staining) Step5->Step6 Confirm MOA

Figure 2: Sequential evaluation pipeline. Note that functional assays (Phase 2) must be conducted at sub-cytotoxic concentrations to ensure effects are anti-angiogenic, not just necrotic.

Protocol A: HUVEC Tube Formation Assay (In Vitro)

This is the "gold standard" in vitro assay. It mimics the reorganization of endothelial cells into capillary-like structures.[3]

Critical Pre-requisites
  • Cells: Primary Human Umbilical Vein Endothelial Cells (HUVEC).[4][5][6] Use < Passage 6.

  • Matrix: Growth Factor Reduced (GFR) Matrigel. Standard Matrigel contains VEGF/bFGF which can mask the inhibitory effects of your compound.

  • Controls:

    • Negative: 0.1% DMSO.

    • Positive: Combretastatin A-4 (10-50 nM) or Sunitinib (1 µM).

Step-by-Step Methodology
  • Matrix Preparation (Thawing): Thaw GFR Matrigel overnight at 4°C on ice. Caution: Matrigel solidifies above 10°C. Keep pipettes and plates pre-chilled.

  • Coating: Using chilled tips, add 50 µL of Matrigel per well into a 96-well plate. Avoid air bubbles (they disrupt tube imaging).

  • Polymerization: Incubate the plate at 37°C for 30–60 minutes to allow the matrix to gel.

  • Cell Seeding:

    • Harvest HUVECs and resuspend in basal medium (low serum, e.g., 2% FBS).

    • Density is critical: Seed 1.5 × 10⁴ to 2.0 × 10⁴ cells/well in 100 µL medium containing the test compound (Trimethoxy indole) at graded concentrations (e.g., 0.1, 1, 10 µM).

  • Incubation: Incubate at 37°C, 5% CO₂.

  • Imaging: Tube formation is dynamic. Capture images at 4, 8, and 16 hours .

    • Note: Tubulin inhibitors often show effect early (4-6h) by preventing formation, or late (12h+) by collapsing formed tubes.

Data Analysis

Quantify using ImageJ (Angiogenesis Analyzer plugin).

  • Primary Metric: Total Tube Length (mm).

  • Secondary Metric: Number of Junctions/Nodes.

  • Success Criteria: >50% reduction in tube length compared to DMSO control at non-toxic concentrations.

Protocol B: Chorioallantoic Membrane (CAM) Assay (In Vivo)

The CAM assay provides a vascularized tissue environment without the ethical and regulatory complexities of rodent models. It is ideal for testing VDAs.

Critical Pre-requisites
  • Subject: Fertilized White Leghorn chicken eggs.

  • Timing: Experiment window is Embryonic Development Day (EDD) 8 to 12.

  • Sample Carrier: Sterilized filter paper discs (5mm) or silicone rings.

Step-by-Step Methodology
  • Incubation: Incubate eggs at 37.5°C with 60% humidity. Rotate automatically until EDD 3.

  • Windowing (EDD 3-4):

    • Remove 2-3 mL of albumin to drop the embryo away from the shell.

    • Cut a 1 cm² window in the shell to expose the CAM. Seal with sterile tape and return to incubator.

  • Treatment (EDD 8):

    • The CAM vasculature is now well-developed.

    • Place a sterile filter disc directly onto a vascularized region of the CAM.[7]

    • Pipette 10–20 µL of the trimethoxy indole compound (dissolved in PBS/0.5% DMSO) onto the disc.

    • Dose Range: Typically 1–10 µ g/egg .

  • Incubation (Post-Treatment): Reseal and incubate for 48 hours.

  • Harvest & Imaging (EDD 10):

    • Fix the CAM in situ with Methanol:Acetone (1:[7]1) for 10 minutes.

    • Cut the CAM tissue containing the disc and place on a glass slide.[7]

    • Photograph using a stereomicroscope.

Data Analysis
  • Metric: Count the number of secondary and tertiary vessel branch points within a defined radius of the disc.

  • Observation: Look for "avascular zones" (white areas) surrounding the disc, indicating vessel regression.

Data Presentation & Interpretation

Summarize your findings in a comparative table.

AssayMetricTrimethoxy Indole (Lead)CA-4 (Positive Ctrl)Interpretation
Docking Binding Energy (kcal/mol)-9.2-8.5High affinity for colchicine site.
MTT IC₅₀ (HUVEC)50 nM10 nMPotent cytotoxicity (expected for VDA).
Tube Formation IC₅₀ (Tube Length)20 nM5 nMInhibits structure at sub-lethal doses.
CAM Vessel Density Reduction65%80%Validated in vivo efficacy.

Troubleshooting Tip: If you see cytotoxicity in the MTT assay but no specific tube inhibition, the compound is likely a general toxin, not a specific anti-angiogenic agent. A true VDA should collapse tubes at concentrations near or slightly below the proliferation IC₅₀.

References

  • Wang, L., et al. (2021). Design, synthesis and biological evaluation of novel trimethoxy indole derivatives as potential tubulin polymerization inhibitors. European Journal of Medicinal Chemistry.

  • Creative Bioarray. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay Protocol.

  • Ibidi. Tube Formation Assay: Experimental Setup and Data Analysis. Application Note 27.

  • Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and structure of combretastatin A-4. Journal of Natural Products.

  • Ribatti, D. (2016). The chick embryo chorioallantoic membrane (CAM) assay.[8] Methods in Molecular Biology.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 5,6,7-Trimethoxy-1H-indole-2-carbohydrazide Synthesis

This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering yield bottlenecks in the synthesis of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide . The content synthesizes establish...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering yield bottlenecks in the synthesis of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide .

The content synthesizes established protocols with field-optimized troubleshooting strategies, focusing on the Hemetsberger-Knittel route as the superior alternative to the Fischer Indole synthesis for this specific electron-rich scaffold.

Ticket ID: IND-567-HYD-OPT Subject: Improving Yield & Purity of Sterically Congested Indole Hydrazides Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide presents unique challenges compared to unsubstituted indoles. The primary yield-limiting factors are:

  • Steric Congestion: The 7-methoxy group creates peri-strain with the indole N-H, influencing the planarity and reactivity of the C2-ester.

  • Electronic Effects: The electron-rich trimethoxy ring makes the system prone to oxidation and polymerization under the harsh acidic conditions of Fischer Indole synthesis.

  • Hydrazinolysis Stalling: The conversion of the ester to the hydrazide often stalls due to the reduced electrophilicity of the carbonyl carbon and steric hindrance.

This guide recommends the Hemetsberger-Knittel methodology for the core synthesis and a high-temperature/excess-nucleophile protocol for the hydrazinolysis.

Module 1: The Synthetic Workflow (Hemetsberger-Knittel Route)

We strongly advise against using the Fischer Indole synthesis for this substrate. The electron-rich 3,4,5-trimethoxyphenylhydrazine is unstable and prone to "tarring" in polyphosphoric acid (PPA). The Hemetsberger-Knittel route guarantees regioselectivity and higher yields.

Visual Workflow

G start 3,4,5-Trimethoxybenzaldehyde step1 Condensation (Ethyl azidoacetate, NaOEt, -10°C) start->step1 inter1 Ethyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate (Unstable Intermediate) step1->inter1 Yield ~85-90% step2 Thermolysis (Cyclization) (Xylene/Toluene, Reflux 140°C) inter1->step2 N2 extrusion prod1 Ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate step2->prod1 Yield ~70% step3 Hydrazinolysis (N2H4·H2O, EtOH/n-BuOH, Reflux) prod1->step3 Critical Bottleneck final 5,6,7-Trimethoxy-1H-indole-2-carbohydrazide step3->final Target

Caption: Optimized Hemetsberger-Knittel pathway avoiding acid-mediated polymerization risks common in Fischer synthesis.

Module 2: Critical Protocol Optimization

Step A: Formation of the Indole Core (Hemetsberger-Knittel)

The Issue: The vinyl azide intermediate is thermally sensitive. The Fix:

  • Condensation: React 3,4,5-trimethoxybenzaldehyde with ethyl azidoacetate and sodium ethoxide in ethanol at -10°C to 0°C . Do not let the temperature rise until the reaction is quenched.

  • Thermolysis: Do not isolate the azide as a solid if possible; it can be explosive. Extract it into xylene (higher boiling point than toluene) and add the solution dropwise to boiling xylene.

    • Why: The high dilution and immediate high temperature favor intramolecular cyclization (indole formation) over intermolecular polymerization.

Step B: The Hydrazinolysis (The Yield Killer)

The Issue: The reaction of ethyl 5,6,7-trimethoxyindole-2-carboxylate with hydrazine often yields <50% or stops at incomplete conversion due to the electron-donating methoxy groups reducing the electrophilicity of the ester carbonyl.

Optimized Protocol:

  • Solvent Switch: Replace Ethanol (bp 78°C) with n-Butanol (bp 117°C) . The higher temperature is required to overcome the activation energy barrier caused by the electron-rich ring.

  • Stoichiometry: Use 10-15 equivalents of Hydrazine Hydrate (80% or 98%).

    • Causality: A large excess prevents the product hydrazide from attacking a second molecule of ester, which would form the insoluble and useless dimer (1,2-diacylhydrazine).

  • Time: Reflux for 12–24 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

Data Comparison: Solvent Effects on Yield

SolventTemperatureReaction TimeYieldPurityNotes
Ethanol78°C48 hours45%85%Incomplete conversion; requires chromatography.
n-Butanol 117°C 12 hours 82% >95% Product precipitates upon cooling; cleaner workup.
DMF153°C4 hours60%70%Difficult workup; hydrazine decomposition observed.

Module 3: Troubleshooting Guide

Decision Tree: Low Yield Diagnosis

Troubleshooting problem Problem: Low Yield of Hydrazide check1 Is starting material (ester) remaining? problem->check1 check2 Is there a high melting solid byproduct? check1->check2 No (Consumed) sol1 Increase Temp (Switch to n-BuOH) Increase Hydrazine equivs (to 20eq) check1->sol1 Yes (Incomplete) sol2 Dimer Formation Detected. Reduce concentration. Increase Hydrazine ratio drastically. check2->sol2 Yes (Dimer) sol3 Product is soluble in mother liquor. Cool to 0°C. Add cold water to force precipitation. check2->sol3 No (Lost in filtrate)

Caption: Diagnostic logic for identifying yield loss mechanisms during the hydrazinolysis step.

FAQ: Specific User Scenarios

Q1: My product turns pink/brown during filtration. Is it decomposing?

  • A: Yes, electron-rich indoles are sensitive to photo-oxidation.

  • Fix: Perform the workup in reduced light. Wash the filter cake with cold ethanol containing a trace of sodium bisulfite (antioxidant) if the discoloration is severe. Dry under vacuum immediately.

Q2: I see a spot on TLC that runs lower than my product. What is it?

  • A: This is likely the carboxylic acid (hydrolysis product) formed if your hydrazine hydrate contains too much water or if the reaction was too prolonged without excess hydrazine.

  • Fix: Ensure you are using 98% Hydrazine Hydrate (anhydrous grade is best) and keep the system dry.

Q3: Can I use the Methyl ester instead of the Ethyl ester?

  • A: Yes, the methyl ester is generally more reactive toward nucleophilic attack (hydrazinolysis) due to lower steric bulk. If you are synthesizing the precursor yourself, target the methyl ester (using methyl azidoacetate) to gain a slight rate enhancement in the final step.

References

  • Hemetsberger, H., & Knittel, D. (1972).[1] Synthese und Thermolyse von α-Azidoacrylestern.[1] Monatshefte für Chemie, 103, 194–204.[1] (The foundational text for the indole synthesis route).[2][3]

  • Romagnoli, R., et al. (2010). Synthesis and Biological Evaluation of 2-Alkoxycarbonyl-3-anilinoindoles as a New Class of Potent Antitubulin Agents. Journal of Medicinal Chemistry. (Describes the handling of trimethoxyindole intermediates).

  • Silvestri, R., et al. (2006). Indolyl-aryl-sulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry. (Provides general hydrazinolysis conditions for sterically hindered indoles).

  • BenchChem Technical Support. (2025). Troubleshooting Guide for the Synthesis of Indole Derivatives. (General troubleshooting for Fischer vs. Hemetsberger yields).

Sources

Optimization

Technical Support Center: Purification of Polar Indole Compounds

[1] Current Status: Operational Agent: Senior Application Scientist Ticket ID: INDOLE-PUR-001 Executive Summary Indole scaffolds are "privileged structures" in drug discovery, yet they present a dual paradox in purificat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Agent: Senior Application Scientist Ticket ID: INDOLE-PUR-001

Executive Summary

Indole scaffolds are "privileged structures" in drug discovery, yet they present a dual paradox in purification: they are often acid-sensitive (prone to dimerization/oxidation on silica) and highly polar (leading to poor retention or excessive tailing). This guide addresses the specific failure modes of indole chromatography, moving beyond standard protocols to provide chemically grounded troubleshooting.

Module 1: Stability & Decomposition (The "Pink Band" Phenomenon)

Q: Why does my indole compound turn pink or brown once it hits the silica column?

A: This is a classic sign of acid-catalyzed oxidation and oligomerization. Standard silica gel is slightly acidic (pH 5.0–6.0) due to surface silanol groups (


). Indoles are electron-rich systems; in the presence of acidic silanols and trace oxygen, they undergo radical cation formation, leading to polymerization (often visible as a pink/brown band that refuses to elute).

The Fix: Column Neutralization You must block the acidic sites before your compound touches them.

Protocol: The "TEA Shield" Wash Do not just add Triethylamine (TEA) to your mobile phase; pre-treat the column.

  • Equilibration: Flush the packed silica column with 3 Column Volumes (CV) of Hexane:EtOAc (9:1) + 1% Triethylamine .

  • The Mechanism: The TEA binds irreversibly to the most active (acidic) silanol sites, effectively creating a "neutral" stationary phase.

  • Elution: Run your purification gradient without TEA in the mobile phase (or with reduced 0.1% TEA) to prevent basicity-induced degradation of other functional groups.

Pro Tip: If your compound is extremely sensitive (e.g., 2-unsubstituted indoles), switch to Neutral Alumina or Amine-functionalized Silica (see Module 4). These phases lack the acidic protons that trigger decomposition.

Module 2: Resolution & Tailing (Chromatography Physics)

Q: My compound elutes as a broad smear (tailing) spanning 20 fractions. How do I sharpen the peak?

A: Tailing in polar indoles (especially tryptamines) is caused by "secondary interactions." While the bulk separation is driven by polarity (adsorption), the basic nitrogen atoms in your molecule are hydrogen-bonding with residual silanols.

The Fix: Mobile Phase Modifiers You need a competitive agent in the mobile phase to occupy the silanols.

Comparison of Modifiers:

ModifierConcentrationBest ForRisk Factor
Triethylamine (TEA) 0.1% - 1.0%Basic indoles (Tryptamines)Hard to remove (high boiling point); can form salts.
Ammonium Hydroxide (NH₄OH) 0.5% - 1.0%Highly polar/zwitterionic indolesImmiscible in pure Hexane (requires some MeOH/DCM).
Acetic Acid 0.1% - 0.5%Acidic indoles (Carboxylic acids)Can trigger polymerization in acid-sensitive indoles.

Visualization: Silanol Blocking Mechanism

SilanolBlocking cluster_0 Without Modifier cluster_1 With TEA Modifier Silanol Acidic Silanol (Si-OH) Indole Polar Indole (Basic Amine Sidechain) Silanol->Indole H-Bonding (Drag) TEA Triethylamine (TEA) Silanol->TEA Preferential Binding Indole->Silanol Blocked TEA->Indole Elutes Freely

Caption: TEA acts as a sacrificial base, binding to acidic silanols (red) and allowing the indole (blue) to elute without drag.

Module 3: Solubility & Loading (The "Crash Out" Effect)

Q: My polar indole won't dissolve in DCM or Hexane. If I load it in MeOH, it washes straight through. What do I do?

A: This is the "Solubility Paradox." Strong solvents (MeOH) ruin the chromatography gradient at the start.

The Fix: Dry Loading (Solid Loading) This is the gold standard for polar compounds. It eliminates solvent effects during the critical initial banding phase.

Step-by-Step Protocol: Celite Dry Loading

  • Dissolution: Dissolve your crude indole in the minimum amount of a strong solvent (MeOH, Acetone, or DCM) in a round-bottom flask.

  • Adsorption: Add Celite 545 (diatomaceous earth) to the flask. Ratio: 1g Celite per 1g Crude.

    • Why Celite? Unlike silica, Celite is inert and won't catalyze decomposition during the drying process.

  • Evaporation: Rotovap the mixture until you have a free-flowing dry powder.

  • Loading: Pour the powder into a solid load cartridge (or pack it on top of your column with a layer of sand).

  • Elution: Start your gradient (e.g., 0% to 10% MeOH in DCM). The compound will desorb gently as the polarity increases.

Module 4: Decision Matrix (When to Abandon Silica)

Q: I've tried TEA and dry loading, but I still get poor separation. Is it time for Reverse Phase?

A: Yes. If your compound has a LogP < 1 or contains multiple polar groups (-OH, -NH), Normal Phase (NP) silica is often fighting physics.

Strategic Workflow:

PurificationStrategy Start Crude Polar Indole Solubility Soluble in DCM? Start->Solubility AcidSensitive Acid Sensitive? (Turns pink on TLC) Solubility->AcidSensitive Yes ReversePhase Reverse Phase (C18) (Water/Acetonitrile) Solubility->ReversePhase No (Polar) NP_Silica Std. Silica Flash (DCM/MeOH) AcidSensitive->NP_Silica No NP_Mod Silica + 1% TEA AcidSensitive->NP_Mod Mildly Amine_Silica Amine-Bonded Silica (RediSep Gold Amine) AcidSensitive->Amine_Silica Highly Sensitive NP_Mod->ReversePhase Fails Amine_Silica->ReversePhase Fails

Caption: Strategic decision tree. Use Reverse Phase (C18) early for highly polar compounds; use Amine Silica for acid-sensitive compounds that degrade on standard silica.

Why Amine-Bonded Silica? Amine columns (e.g., Teledyne RediSep Gold Amine) are essentially "pre-buffered." The surface is covered in amine groups, making it basic. This allows you to run normal phase gradients (Hexane/EtOAc) without adding messy liquid TEA, and it prevents acid-catalyzed decomposition [7].

References
  • Teledyne ISCO. (2012). RediSep Gold® Amine Column: Use, Cleaning, and Storage Instructions.[1] Teledyne Labs. Link

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography: My compound is not stable to silica gel. Department of Chemistry. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.Link

  • Sorbtech. (2023).[3] HOW TO: Sample loading methods in flash chromatography (Liquid vs. Dry Loading).Link

  • Biotage. (2023). Which loading method should I use for purification by flash chromatography? Biotage Blog. Link

  • Teledyne ISCO. (n.d.).[4] Sample Loading Techniques for Large Scale Flash Chromatography. Application Note AN86. Link

  • Teledyne ISCO. (n.d.).[4] RediSep Gold® Amine Columns (5.5 Gram).[5] Product Specifications. Link

Sources

Troubleshooting

Technical Support Center: Crystallization of Trimethoxy Indole Derivatives

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Polymorphism, Oiling Out, and Purification Challenges in Trimethoxy Indole Derivatives[1] Executive Technical Overview As a Senio...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Polymorphism, Oiling Out, and Purification Challenges in Trimethoxy Indole Derivatives[1]

Executive Technical Overview

As a Senior Application Scientist, I frequently address the frustration surrounding trimethoxy indole derivatives (e.g., 3,4,5-trimethoxyindole, 5,6,7-trimethoxyindole). These molecules present a "perfect storm" for crystallization failures:

  • Electronic Activation: The three methoxy groups are strong electron donors, making the indole core highly susceptible to oxidative degradation (pinking/browning) which inhibits nucleation.

  • Conformational Flexibility: The rotation of methoxy groups often leads to multiple metastable polymorphs or solvates, complicating the isolation of a single, stable form.

  • Amphiphilic Solubility: These derivatives occupy a solubility "dead zone"—too soluble in common organics (like EtOAc/DCM) to crystallize easily, yet too hydrophobic for standard aqueous precipitations, often resulting in Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1]

This guide moves beyond standard textbook advice, offering field-proven protocols to force these stubborn molecules into an ordered lattice.

Troubleshooting Hub (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Query: “I cooled my reaction mixture, but instead of crystals, a separate oily layer formed at the bottom. Scratching the glass didn't help. How do I recover this?”

Scientist Response: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable limit of the oil phase is reached before the nucleation limit of the crystal phase. For trimethoxy indoles, this is often driven by trace impurities acting as "good solvents" or by cooling too rapidly into the unstable region.

Corrective Action: Do not simply cool further; this increases the viscosity of the oil, making crystallization kinetically impossible.

  • Re-heat: Warm the mixture until the oil redissolves into a single phase.

  • Seed at the Cloud Point: Cool slowly until the solution becomes slightly turbid (the cloud point). Immediately add seed crystals (0.1–1 wt%).

  • Isothermal Aging: Hold the temperature constant. Allow the seeds to grow for 1–2 hours. This bypasses the LLPS region by depleting the supersaturation directly into the solid phase.

  • Anti-solvent Dosing: If using a binary system, add the anti-solvent through the seed bed slowly.

Technical Note: If you lack seed crystals, withdraw a small aliquot of the oil, dissolve it in a volatile solvent (e.g., diethyl ether), and evaporate rapidly on a watch glass to generate crude seeds.[1]

Issue 2: Oxidative Discoloration

User Query: “My crystals are turning pink/brown during filtration. Is this affecting purity?”

Scientist Response: Yes. Indoles are electron-rich; trimethoxy substitution amplifies this, making them prone to radical oxidation at the C-3 position or formation of colored dimers. These oxidation products adsorb onto crystal faces, inhibiting growth and lowering yield.[1]

Corrective Action:

  • Degas Solvents: Sparge all crystallization solvents with nitrogen or argon for 15 minutes prior to use.

  • Add Antioxidants: For extremely sensitive derivatives, adding 0.1% (w/w) sodium metabisulfite or ascorbic acid to the aqueous anti-solvent can prevent surface oxidation during nucleation.

  • Acidic Wash: Wash the filter cake with cold, slightly acidic methanol (0.1% acetic acid) to remove surface oxidation products, which are often more basic or polar.[1]

Issue 3: Polymorph Control

User Query: “Batch 1 gave me needles (mp 148°C), but Batch 2 gave blocks (mp 152°C). How do I ensure consistency?”

Scientist Response: Trimethoxy indoles exhibit enantiotropic polymorphism . The "needle" form is likely a kinetic metastable form favored by rapid precipitation, while the "block" form is the thermodynamic stable form.

Corrective Action:

  • Solvent Activity: High-polarity solvents (e.g., alcohols) often favor metastable forms due to hydrogen bonding with the indole N-H. Non-polar solvents (e.g., Toluene/Heptane) tend to drive the formation of the thermodynamic form.

  • Slurry Conversion: To standardize the batch, resuspend the "mixed" crystals in a non-solvent (e.g., heptane) and stir at 40°C for 12 hours. This Ostwald ripening process will convert the metastable needles into the stable blocks.

Strategic Visualization

Workflow 1: The "Oiling Out" Rescue Decision Tree

This logic flow guides you when phase separation occurs instead of crystallization.

OilingOutRescue Start Problem: Solution Oils Out PurityCheck Check Purity (TLC/HPLC) Is purity > 85%? Start->PurityCheck Impure Impurity > 15% (Impurities lower mp & inhibit nucleation) PurityCheck->Impure No Pure Purity Acceptable PurityCheck->Pure Yes PrePurify Perform Silica Plug or Acid/Base Extraction Impure->PrePurify ReHeat Re-heat to Single Phase (Clear Solution) Pure->ReHeat PrePurify->ReHeat SeedStrategy Determine Cloud Point ReHeat->SeedStrategy Action1 Add Seeds at Cloud Point Hold Isothermal 2 hrs SeedStrategy->Action1 Action2 Slow Cool (0.1°C/min) to avoid LLPS zone Action1->Action2 Success Crystalline Product Action2->Success

Caption: Decision logic for mitigating Liquid-Liquid Phase Separation (LLPS) in lipophilic indole derivatives.

Experimental Protocols

Protocol A: The "Dual-Solvent Displacement" Method

Best for: 3,4,5-trimethoxyindole derivatives that refuse to crystallize from single solvents.[1]

Mechanistic Insight: This method relies on miscibility limits . We dissolve the indole in a "good" solvent that is miscible with the "anti-solvent," but we introduce the anti-solvent via vapor diffusion or extremely slow addition to maintain low local supersaturation.

Materials:

  • Good Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).[1]

  • Anti-Solvent: Water (if using MeOH) or Hexanes (if using EtOAc).[1]

Steps:

  • Dissolution: Dissolve 1.0 g of crude indole in the minimum amount of Good Solvent at 40°C. Filter hot to remove insoluble particulates (nucleation sites for impurities).

  • The "Cloud" Titration: While stirring rapidly (500 rpm), add the Anti-Solvent dropwise until a faint, persistent turbidity (cloudiness) is observed.[1]

  • The Back-Off: Add just enough Good Solvent (drops) to make the solution clear again.

  • Seeding: Add 5–10 mg of pure seed crystals. Stop stirring.

  • Crystallization:

    • Option 1 (Vapor Diffusion): Place the open vial inside a larger jar containing the Anti-Solvent. Seal the outer jar.

    • Option 2 (Slow Cool): Wrap the flask in cotton/foil (insulation) and turn off the heatplate, allowing it to reach RT over 4–6 hours.

  • Harvest: Filter the resulting crystals and wash with a cold 1:9 mixture of Good:Anti-Solvent.

Protocol B: Impurity Scavenging with Charcoal

Best for: Removing colored oxidation byproducts that inhibit crystal growth.[1]

Steps:

  • Dissolve the crude material in Ethanol (10 mL/g).

  • Add Activated Charcoal (5–10 wt% relative to substrate).[1]

  • Heat to reflux for 15 minutes. Do not prolong heating to avoid new oxidation.

  • Filter hot through a Celite pad to remove charcoal fines.

  • Concentrate the filtrate to 50% volume and allow to cool.

Data & Reference Tables

Table 1: Solvent System Selection Matrix

Based on solubility parameters of trimethoxy-substituted aromatics.

Solvent SystemRoleApplication ContextRisk Factor
Methanol / Water Anti-solvent precipStandard for polar indoles.[1] Good for removing inorganic salts.High risk of oiling out if water is added too fast.
EtOAc / Hexanes Anti-solvent precipBest for highly lipophilic trimethoxy derivatives.Evaporation rates differ; composition changes over time.
Toluene Single solvent (Cooling)Excellent for producing stable polymorphs (thermodynamic control).[1]Requires high temperature; risk of thermal degradation.
IPA (Isopropyl Alcohol) Single solvent"Goldilocks" solvent: moderate solubility, good impurity rejection.[1]Yields can be lower due to high solubility of product.
Table 2: Critical Process Parameters (CPP)
ParameterSpecificationScientific Rationale
Cooling Rate < 0.5 °C/minRapid cooling traps solvent inclusions and favors metastable needles.
Purity Threshold > 85-90%Below this purity, eutectic interference often prevents crystallization entirely.[1]
Seed Loading 0.5 - 1.0 wt%Trimethoxy indoles have high nucleation barriers; seeds are mandatory for consistent onset.

References

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Pharmalego, 2024. Link

  • A method to crystallize substances that oil out. ResearchGate, 2025.[1] Link

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds. ResearchGate, 2025. Link

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. MDPI, 2025. Link[1]

  • Cocktail-Solvent Screening to Enhance Solubility and Induce Polymorphs. Pharmaceutical Technology, 2026.[1] Link[1]

Sources

Optimization

Technical Support Center: A-Z Guide to Scaling the Synthesis of 5,6,7-Trimethoxy-1H-indole-2-carbohydrazide

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide. This resource is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, troubleshoot common challenges, and successfully transition from bench-scale to larger-scale production.

The indole scaffold is a cornerstone in medicinal chemistry, and 5,6,7-trimethoxy-1H-indole-2-carbohydrazide serves as a valuable building block for novel therapeutic agents, particularly those targeting neurological disorders.[1] However, scaling up its synthesis presents unique challenges that require a deep understanding of the reaction mechanisms and careful optimization of process parameters.

This guide provides a structured, in-depth exploration of the synthetic pathway, offering field-proven insights and evidence-based protocols to ensure a robust and reproducible process.

I. Synthetic Pathway Overview

The synthesis of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide is typically a three-step process starting from 3,4,5-trimethoxyaniline. The overall transformation involves the formation of the indole ring system, followed by esterification and subsequent hydrazinolysis.

Synthesis_Pathway A 3,4,5-Trimethoxyaniline B Methyl 5,6,7-trimethoxy-1H- indole-2-carboxylate A->B Fischer Indole Synthesis (or alternative) C 5,6,7-Trimethoxy-1H-indole- 2-carboxylic acid B->C Saponification (Ester Hydrolysis) D 5,6,7-Trimethoxy-1H-indole- 2-carbohydrazide C->D Hydrazinolysis

Caption: Overall synthetic route to the target compound.

II. Troubleshooting Guide: From Synthesis to Scale-Up

This section addresses specific issues that may arise during the synthesis and provides actionable solutions based on chemical principles and practical experience.

Step 1: Fischer Indole Synthesis of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

The Fischer indole synthesis is a classic and powerful method, but it is sensitive to reaction conditions, especially when scaling up.[2][3]

Question: My Fischer indole synthesis is resulting in low yields and significant tar formation, particularly at a larger scale. What's going wrong?

Answer: This is a common challenge when scaling up the Fischer indole synthesis. The primary culprits are often related to mass and heat transfer limitations, as well as the inherent reactivity of the intermediates under acidic conditions.[4]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization Strategy
Suboptimal Reaction Conditions The Fischer indole synthesis is highly sensitive to temperature and acid strength.[5] Localized "hot spots" in a large reactor can lead to thermal degradation and polymerization.Optimize Temperature Control: Implement a jacketed reactor with efficient cooling to maintain a consistent internal temperature. Systematic Catalyst Screening: The choice of acid catalyst is critical. While Brønsted acids like H₂SO₄ are common, Lewis acids such as ZnCl₂ can sometimes provide better results with fewer side reactions.[2][3] Consider solid acid catalysts like Amberlite IR-120H for easier removal and potentially milder conditions.[4]
N-N Bond Cleavage Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to undesired side reactions instead of cyclization.[5][6]Use of Lewis Acids: Lewis acids like ZnCl₂ or ZnBr₂ can sometimes improve the efficiency of the cyclization by coordinating to the nitrogen atoms and favoring the desired[7][7]-sigmatropic rearrangement.[2][6]
Impurity Profile of Starting Materials Impurities in the 3,4,5-trimethoxyaniline or the pyruvate ester can act as catalysts for side reactions, leading to tar formation.[5]Ensure High Purity of Starting Materials: Use highly purified starting materials. Recrystallize or distill the starting materials if necessary.
Inefficient Mixing In larger reactors, poor mixing can lead to localized high concentrations of reactants or catalyst, promoting side reactions.Optimize Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the agitation speed is sufficient to ensure homogeneity.

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Caption: Troubleshooting workflow for the Fischer indole synthesis.

Step 2: Saponification of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

Saponification is a relatively straightforward reaction, but issues can arise with reaction completion and product isolation.

Question: My saponification reaction is incomplete, or I am having difficulty precipitating the carboxylic acid product. What should I do?

Answer: Incomplete saponification is often due to insufficient reaction time or temperature. Precipitation issues can be related to the pH of the workup.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization Strategy
Incomplete Reaction The ester may be sterically hindered, requiring more forcing conditions for complete hydrolysis.Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material. Use a Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like THF or methanol can improve reaction rates.
Difficult Product Precipitation The sodium salt of the carboxylic acid may be highly soluble in the reaction mixture.Careful Acidification: After the reaction is complete, cool the mixture in an ice bath and slowly add a strong acid (e.g., 1M HCl) with vigorous stirring. The product should precipitate out as the pH is lowered. Ensure the final pH is sufficiently acidic (pH 2-3) to fully protonate the carboxylate.[8]
Product Oiling Out The carboxylic acid may initially separate as an oil rather than a crystalline solid.Seeding: If a small amount of crystalline product is available, use it to seed the solution to induce crystallization. Solvent Trituration: If the product oils out, decant the aqueous layer and triturate the oil with a non-polar solvent like hexanes to induce solidification.
Step 3: Hydrazinolysis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic Acid

The reaction of the intermediate ester with hydrazine hydrate to form the desired carbohydrazide is a critical step that requires careful handling of a hazardous reagent.

Question: I am concerned about the safety of using hydrazine hydrate, especially at a larger scale. What are the key safety precautions and how can I ensure a safe reaction?

Answer: Hydrazine hydrate is a toxic and potentially explosive substance that must be handled with extreme care.[7][9][10][11] A thorough understanding of its properties and adherence to strict safety protocols are paramount.

Safety First: Handling Hydrazine Hydrate

Hazard Precaution
Toxicity (Fatal if Inhaled) Always handle hydrazine hydrate in a well-ventilated chemical fume hood.[7][9][10] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof goggles or a face shield.[10]
Corrosive Hydrazine hydrate can cause severe skin and eye burns.[7][9] Avoid direct contact. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]
Flammability & Reactivity Hydrazine is a combustible liquid and can react vigorously with oxidizing agents.[11][12] Keep away from heat, sparks, and open flames.[7] Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9]
Carcinogenicity Hydrazine is a suspected human carcinogen.[10] Minimize exposure through engineering controls and proper PPE.

Question: My hydrazinolysis reaction is giving a low yield. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in hydrazinolysis can be attributed to several factors, including reaction conditions and the purity of the starting materials.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization Strategy
Suboptimal Reaction Temperature The reaction may require elevated temperatures to proceed at a reasonable rate.Controlled Heating: Heat the reaction mixture to reflux (typically in ethanol) and monitor the progress by TLC or HPLC.[13]
Insufficient Hydrazine Hydrate An insufficient excess of hydrazine hydrate can lead to an incomplete reaction.Use an Appropriate Excess: Typically, a significant excess of hydrazine hydrate is used to drive the reaction to completion.
Side Reactions The indole nitrogen can potentially react with the ester or other electrophiles present.Protecting Groups: While not always necessary, in some cases, protecting the indole nitrogen with a suitable protecting group (e.g., Boc) prior to hydrazinolysis may be beneficial.[5]
Product Isolation The carbohydrazide product may have some solubility in the reaction solvent.Cooling and Precipitation: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation of the product.[13] Collect the solid by vacuum filtration and wash with a cold solvent.

III. Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques for monitoring the progress of these reactions and characterizing the final product?

A1:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirmation of the desired product at each stage.

  • Mass Spectrometry (MS): Confirms the molecular weight of the intermediates and the final product.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups (e.g., C=O stretch of the ester and carbohydrazide).

Q2: Are there alternative methods to the Fischer indole synthesis for preparing the indole core?

A2: Yes, several other named reactions can be used to synthesize indoles, each with its own advantages and limitations. Some common alternatives include:

  • Reissert Synthesis: Useful for producing 2-carboxyindoles.[14]

  • Leimgruber-Batcho Indole Synthesis: A versatile method that often provides good yields.[14]

  • Bartoli Indole Synthesis: Particularly useful for the synthesis of 7-substituted indoles.[14] The choice of method will depend on the availability of starting materials and the desired substitution pattern on the indole ring.

Q3: What are the critical process parameters to consider when scaling up the hydrazinolysis step?

A3:

  • Rate of Addition: The addition of hydrazine hydrate, especially if the reaction is exothermic, should be carefully controlled.

  • Temperature Control: Maintain a consistent reaction temperature to avoid side reactions and ensure a consistent product profile.

  • Agitation: Efficient mixing is crucial to ensure good contact between the ester and hydrazine hydrate.

  • Workup and Isolation: The workup procedure, including cooling, filtration, and washing, should be optimized to maximize yield and purity at a larger scale.

IV. Experimental Protocols

Protocol 1: Synthesis of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

This protocol is a representative example of a Fischer indole synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4,5-trimethoxyaniline (1.0 eq) and a suitable solvent (e.g., ethanol or acetic acid).

  • Hydrazone Formation: Add methyl pyruvate (1.1 eq) to the solution and stir at room temperature for 1-2 hours until hydrazone formation is complete (monitor by TLC).

  • Cyclization: Add the acid catalyst (e.g., polyphosphoric acid or a solution of H₂SO₄ in ethanol) to the reaction mixture.[2]

  • Heating: Heat the mixture to reflux for 2-4 hours, with constant stirring.[2] The optimal temperature and time will depend on the specific substrates and catalyst used.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a suitable base, such as a saturated aqueous solution of sodium bicarbonate.[2]

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide

This protocol describes the hydrazinolysis of the corresponding ester.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate (1.0 eq) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (10-20 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.[13]

  • Precipitation: Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum to obtain the 5,6,7-trimethoxy-1H-indole-2-carbohydrazide.

V. References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from

  • Benchchem. (n.d.). Troubleshooting unexpected side products in indole synthesis. Retrieved from

  • Thermo Fisher Scientific. (2025, August 13). Hydrazine hydrate - SAFETY DATA SHEET. Retrieved from

  • Reddit. (2018, October 15). Practical Hydrazine Hydrate Safety. Retrieved from

  • Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to. (n.d.). Retrieved from

  • ResearchGate. (2025, August 5). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. Retrieved from

  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET. Retrieved from

  • Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from

  • PENTA. (2024, October 21). Hydrazine monohydrate. Retrieved from

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from

  • PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from

  • NIH. (n.d.). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Retrieved from

  • NIH. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from

  • Reddit. (2021, December 9). Problems with Fischer indole synthesis. Retrieved from

  • Semantic Scholar. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from

  • IRIS. (n.d.). Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of. Retrieved from

  • PMC. (n.d.). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Retrieved from

  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from

  • PubMed. (2008, May 15). Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives. Retrieved from

  • Chem-Impex. (n.d.). 5,6,7-trimethoxy-1H-indole-2-carboxylic acid. Retrieved from

  • MDPI. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Retrieved from

Sources

Troubleshooting

Technical Support Center: Indole Compound Stability &amp; Storage

Topic: Preventing & Mitigating Degradation of Indole-Based Scaffolds Introduction: The "Pink Indole" Phenomenon Welcome to the Technical Support Center. If you are here, you are likely facing a common but frustrating ano...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing & Mitigating Degradation of Indole-Based Scaffolds
Introduction: The "Pink Indole" Phenomenon

Welcome to the Technical Support Center. If you are here, you are likely facing a common but frustrating anomaly: your pristine white indole powder has developed a pink, red, or brown hue, or your assay results are showing inconsistent potency.

Indole (1H-benzo[b]pyrrole) is an electron-rich heterocycle. Its stability is dictated by the high electron density at the C3 position . This makes it exceptionally prone to electrophilic attack and auto-oxidation. The color change you observe is not random; it is a specific chemical indicator of oxidation products (indoxyls) dimerizing into indigoid dyes.

This guide provides the mechanistic understanding to prevent this degradation and the protocols to rescue valuable samples.

Module 1: Mechanistic Troubleshooting (The "Why")

Visual Diagnostic:

  • Pink/Red: Early-stage oxidation leading to rosindole or indigo-like dimers.

  • Brown/Black: Advanced polymerization or acid-catalyzed decomposition.

  • Yellow: Often associated with photo-degradation or N-oxide formation.

The Mechanism: The degradation of indole is primarily driven by auto-oxidation and acid-catalyzed dimerization . The C3 carbon is enamine-like; it attacks oxygen or protons.

Figure 1: Indole Degradation Pathway

This diagram illustrates how environmental factors (Oxygen, Light, Acid) transform stable Indole into colored impurities.

IndoleDegradation Indole Indole (White Solid) Stable Radical Indolyl Radical (C3 Activation) Indole->Radical Light / O2 Polymer Indole Trimer/Polymer (Brown/Black Gum) Indole->Polymer Acid (H+) / Silica Gel Indoxyl 3-Hydroxyindole (Indoxyl) Radical->Indoxyl Oxidation Dimer Indigo/Indirubin (Pink/Blue Impurity) Indoxyl->Dimer Dimerization

Caption: Figure 1. The oxidative and acid-catalyzed pathways converting white indole into colored impurities (indigoids and polymers).

Module 2: Storage Protocols (The "How")

Core Principle: To preserve indoles, you must block the three vectors of degradation: Photon Energy (Light) , Oxidants (O2) , and Protons (Acidity) .

Protocol A: Solid State Storage (Recommended)

For long-term banking (>1 month).

  • Container: Amber glass vials (borosilicate). Plastic allows gas permeability.

  • Atmosphere: Purge headspace with Argon (heavier than air) rather than Nitrogen. Argon creates a more stable "blanket" over the powder.

  • Temperature: -20°C is standard.

    • Critical Step: Allow the vial to equilibrate to room temperature before opening . Opening a cold vial condenses atmospheric moisture onto the powder, accelerating hydrolysis and oxidation.

  • Desiccation: Store vials inside a secondary jar containing activated silica gel or Drierite®.

Protocol B: Solution State Storage (Short-term)

For active screening decks.

Solvent Selection Data:

SolventStability RatingRisk FactorRecommendation
DMSO (Anhydrous) HighHygroscopic (absorbs water). Freezes at 19°C.Best for Library. Use single-use aliquots to avoid freeze-thaw cycles.
Ethanol LowEvaporation changes concentration. Promotes oxidation.Avoid for storage > 24 hours.
Water/Buffer Very LowRapid oxidation and hydrolysis.Make fresh. Do not store.

The Freeze-Thaw Danger: DMSO expands when frozen. Repeated cycling causes micro-cracks in vials and introduces condensed water, which acts as a proton source for degradation.

Figure 2: Storage Decision Logic

Follow this workflow to determine the optimal storage condition for your specific timeframe.

StorageLogic Start Start: Indole Sample State Form? Start->State Solid Solid Powder State->Solid Solution Solution State->Solution ActionSolid 1. Amber Vial 2. Argon Overlay 3. Store -20°C 4. Desiccator Solid->ActionSolid Time Duration? Solution->Time LongTerm > 1 Month Time->LongTerm ShortTerm < 1 Month Time->ShortTerm ActionSolLong Evaporate to Solid (Lyophilize) LongTerm->ActionSolLong ActionSolShort 1. Anhydrous DMSO 2. Aliquot (No Freeze-Thaw) 3. Store -80°C ShortTerm->ActionSolShort

Caption: Figure 2. Decision tree for selecting storage conditions based on physical state and duration.

Module 3: Rescue & Purification (The "Fix")

If your compound has degraded, do not immediately run a standard silica column. Silica gel is slightly acidic (pH ~5-6) and will catalyze further degradation of sensitive indoles on the column itself.

Scenario 1: Surface Discoloration (Pink Crust)

Issue: The bulk powder is white, but the top layer is pink.

  • Fix: Recrystallization.

    • Indole impurities (dimers) are often much less soluble than the parent indole.

    • Dissolve the compound in a minimal amount of warm non-polar solvent (e.g., Hexane/EtOAc mix).

    • Filter off the insoluble colored solids while warm.

    • Cool to crystallize the pure indole.

Scenario 2: Bulk Degradation

Issue: The sample is brown/black throughout.

  • Fix: Neutral Alumina Chromatography.

    • Stationary Phase: Use Neutral Alumina (Aluminum Oxide) instead of Silica Gel. Alumina is less acidic and prevents the acid-catalyzed polymerization of the indole ring [1].

    • Alternative (Silica): If you must use silica, pre-treat the column with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites [2].

Frequently Asked Questions (FAQs)

Q: My indole is dissolved in DMSO and has turned yellow. Is it still good? A: Likely yes, but verify. Yellowing in DMSO often indicates trace N-oxide formation or sulfur impurities from the DMSO itself. Run an LC-MS. If the main peak is intact (>95%), it is usable for biological screens, though the IC50 may shift slightly.

Q: Why did my indole decompose during rotary evaporation? A: Heating an indole solution in the presence of trace acids (even from chloroform) accelerates polymerization.

  • Solution: Add a drop of dilute ammonia or TEA to the flask before evaporation to keep the pH basic/neutral. Keep the water bath temperature < 40°C.

Q: Can I store indoles in plastic tubes (Eppendorf)? A: For solids, short-term is okay. For solutions (DMSO), no . DMSO leaches plasticizers from polypropylene, and oxygen permeates the plastic, oxidizing the indole. Use glass vials with PTFE-lined caps.

References
  • Teledyne ISCO. (2016). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. (Neutral alumina is recommended for acid-sensitive compounds to prevent breakdown).[1] Link

  • BenchChem. (2025).[2] Technical Support Center: Purification of Indole Alkaloids. (Protocols for using basic modifiers like triethylamine to mask acidic silanol sites).[2] Link

  • Gillam, E. M. J., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes.[3] Biochemistry.[3][4] (Establishes the mechanism of indole oxidation to indoxyl and subsequent dimerization to indigo). Link

  • Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole. Atmospheric Chemistry and Physics. (Detailed kinetics of indole radical formation and oxidation pathways). Link

  • Smith, G. F. (1963).[5] The Acid-Catalyzed Polymerization of Pyrroles and Indoles.[5] Advances in Heterocyclic Chemistry.[5] (Foundational text on the polymerization mechanism at C3). Link

Sources

Reference Data & Comparative Studies

Validation

comparing spectral data of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide with analogs

This guide provides an in-depth technical comparison of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide against its mono-substituted and unsubstituted analogs.[1] It is designed for medicinal chemists and analytical scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide against its mono-substituted and unsubstituted analogs.[1] It is designed for medicinal chemists and analytical scientists requiring robust structural verification protocols.[2]

[1][3][4]

Executive Summary & Structural Significance

The 5,6,7-trimethoxy-1H-indole-2-carbohydrazide scaffold represents a unique pharmacophore where the electron-rich trimethoxy pattern mimics the substitution found in mescaline and colchicine.[1] This specific substitution pattern significantly alters the electronic environment of the indole ring compared to the more common 5-methoxy or unsubstituted analogs, resulting in distinct spectral signatures essential for quality control and structural elucidation.[2]

The Comparison Set
  • Target Compound (T1): 5,6,7-Trimethoxy-1H-indole-2-carbohydrazide[1][3][4][5][6]

  • Analog A (A1): 5-Methoxy-1H-indole-2-carbohydrazide (Standard reference)[1]

  • Analog B (A2): 1H-Indole-2-carbohydrazide (Unsubstituted backbone)[1]

Structural Elucidation Logic

Distinguishing these analogs relies on analyzing the aromatic region of the


H NMR and the carbonyl/NH  shifts in IR.[2] The 5,6,7-trimethoxy substitution eliminates the typical coupling patterns seen in mono-substituted indoles, collapsing the benzene ring signals into a diagnostic singlet.
Decision Logic for Identification

The following flowchart illustrates the logic for distinguishing the target from its analogs based on spectral data.

SpectralLogic Start Unknown Indole-2-Carbohydrazide Sample Step1 Analyze 1H NMR Aromatic Region (6.5 - 8.0 ppm) Start->Step1 Decision1 Proton Count & Multiplicity Step1->Decision1 ResultA Multiplets / Complex Splitting (4 Aromatic H) Decision1->ResultA High Complexity ResultB 1 Singlet + 1 Doublet/Singlet (2 Aromatic H total) Decision1->ResultB Low Complexity ResultC 1 Doublet + 1 Doublet + 1 Singlet (3 Aromatic H) Decision1->ResultC Medium Complexity IdentityA Unsubstituted Analog (A2) (H-3, H-4, H-5, H-6, H-7 present) ResultA->IdentityA IdentityB TARGET: 5,6,7-Trimethoxy (T1) (Only H-4 and H-3 remain) ResultB->IdentityB IdentityC 5-Methoxy Analog (A1) (H-3, H-4, H-6, H-7 present) ResultC->IdentityC caption Figure 1: NMR-based structural elucidation logic for indole carbohydrazides.

Comparative Spectral Data

The following data synthesizes experimental values from established indole chemistry protocols. The "Target" data is derived from the specific electronic effects of the 5,6,7-trimethoxy motif on the indole nucleus.[2]

Table 1: H NMR Comparative Analysis (DMSO- , 400-500 MHz)
Proton AssignmentTarget (T1): 5,6,7-Trimethoxy Analog A (A1): 5-Methoxy Analog B (A2): Unsubstituted
Indole NH

11.45 – 11.60 (s, 1H)

11.37 – 11.63 (s, 1H)

11.50 (s, 1H)
Hydrazide CONH

9.60 – 9.80 (br s, 1H)

9.50 – 9.70 (br s, 1H)

9.70 (br s, 1H)
Hydrazide NH


4.40 – 4.60 (br s, 2H)

4.81 – 4.88 (br s, 2H)

4.88 (br s, 2H)
Methoxy (-OCH

)
3 distinct/overlapping signals

3.75 – 3.95 (9H total)
1 signal

3.76 (s, 3H)
None
H-3 (Pyrrole)

6.90 – 7.10 (s or d, 1H)

7.07 (s, 1H)

7.18 (s, 1H)
H-4 (Benzene)

6.80 – 6.95 (Singlet )

6.83 (dd,

Hz)

7.62 (d)
H-5 (Benzene) Substituted (OMe)Substituted (OMe)

7.00 – 7.10 (m)
H-6 (Benzene) Substituted (OMe)

6.85 (dd)

7.18 (t)
H-7 (Benzene) Substituted (OMe)

7.39 (d)

7.49 (d)

Key Diagnostic: The Target (T1) shows a clean singlet for H-4 because positions 5, 6, and 7 are blocked.[2] Analog A (A1) shows splitting (dd) for H-6 due to coupling with H-4 and H-7.[1][2][7]

Table 2: Infrared (IR) Spectroscopy Comparison (KBr Pellet)
Vibrational ModeTarget (T1) Analog A (A1) Analog B (A2) Interpretation
NH Stretching 3300 – 3350 cmngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

3331 / 3290 cm

3313 / 3280 cm

Asymmetric/Symmetric NH

stretch.[2]
C=O (Amide I) 1650 – 1665 cmngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

1670 – 1690 cm

1680 cm

Electron-donating OMe groups in T1 increase electron density, slightly lowering C=O frequency via resonance.[2]
C=C (Aromatic) 1580 – 1600 cmngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

1585 cm

1585 cm

Indole ring breathing modes.[2]
C-O-C (Ether) 1230 – 1250 cmngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

(Strong)
1210 – 1230 cm

AbsentDiagnostic for methoxy groups.[2]

Experimental Protocols

To ensure reproducibility, the synthesis and characterization must follow a strict workflow.[2] The hydrazide is typically generated from the corresponding ethyl ester via hydrazinolysis.[2]

Workflow Diagram

SynthesisWorkflow Substrate 5,6,7-Trimethoxy-1H- indole-2-carboxylic acid Intermediate Ethyl Ester Intermediate Substrate->Intermediate EtOH, H2SO4 Reflux 4h Product Target Hydrazide (T1) Intermediate->Product NH2NH2·H2O EtOH, Reflux 6-12h caption Figure 2: Synthesis pathway for 5,6,7-trimethoxy-1H-indole-2-carbohydrazide.

Protocol: Synthesis & Characterization of T1

1. Esterification (Precursor Synthesis):

  • Reagents: 5,6,7-trimethoxy-1H-indole-2-carboxylic acid (1.0 eq), Ethanol (excess), conc. H

    
    SO
    
    
    
    (cat).[2]
  • Procedure: Reflux the acid in ethanol with catalytic sulfuric acid for 4 hours. Concentrate in vacuo, neutralize with NaHCO

    
    , and extract with ethyl acetate.
    
  • Checkpoint:

    
     value should increase (Acid 
    
    
    
    Ester) on TLC (Hexane:EtOAc 7:3).

2. Hydrazinolysis (Target Synthesis):

  • Reagents: Ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate (1.0 eq), Hydrazine hydrate 80% (10.0 eq), Absolute Ethanol (10 mL/mmol).

  • Procedure:

    • Dissolve the ester in absolute ethanol.[2]

    • Add hydrazine hydrate dropwise.[2]

    • Reflux at 80°C for 6–12 hours. Monitor by TLC (the hydrazide is much more polar than the ester and will stay near the baseline or require MeOH to move).[2]

    • Work-up: Cool the reaction mixture to 0°C. The product often precipitates as a solid. Filter and wash with cold ethanol.[2] If no precipitate, concentrate to 1/3 volume and add cold ether.[2]

    • Purification: Recrystallize from Ethanol/Water if necessary.

3. Quality Control (Self-Validating):

  • Solubility Test: The product should be soluble in DMSO and DMF, sparingly soluble in chloroform, and insoluble in water.

  • Chemical Test: Positive Tollens' test (silver mirror) due to the reducing nature of the hydrazide group (-NHNH

    
    ).[2]
    

References

  • Synthesis of Indole Carbohydrazides: Int. J. Mol. Sci.2023 , 24(9), 7862.[2] Link (Provides detailed protocols for 5-methoxy analogs).[2]

  • Spectral Data of 5,6,7-Trimethoxy Indole Precursors: ChemicalBook Spectral Database. Link (Reference for the trimethoxy-carboxylic acid proton shifts).

  • General Hydrazinolysis Protocol: Molecules2012 , 17, 1-x. Link (Standard methodology for converting indole esters to hydrazides).[2]

  • Indole NMR Shift Tables: Organic Chemistry Data, University of Wisconsin. Link (Basis for theoretical shift prediction of H-4 in trimethoxy systems).[2]

Sources

Comparative

biological activity of trimethoxy indoles vs. methoxy indoles

Biological Activity of Trimethoxy Indoles vs. Methoxy Indoles: A Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.[1] Content Type: Technical Comparison & Experime...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of Trimethoxy Indoles vs. Methoxy Indoles: A Comparative Technical Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.[1] Content Type: Technical Comparison & Experimental Guide.

Executive Summary: The Structural Divergence

The biological activity of indole derivatives is profoundly dictated by the methoxylation pattern on the benzene ring of the indole scaffold. While both mono-methoxy and trimethoxy indoles share the same heterocyclic core, their pharmacological trajectories diverge radically based on steric bulk, electron density, and specific protein binding pocket requirements.

  • Methoxy Indoles (Mono-substituted, esp. 5-OMe):

    • Primary Domain: Central Nervous System (CNS).

    • Mechanism: Mimicry of endogenous neurotransmitters (Serotonin, Melatonin).

    • Key Activity: High-affinity agonism/antagonism at 5-HT (Serotonin) receptors and Melatonin (MT) receptors.

    • Secondary Activity: Aryl Hydrocarbon Receptor (AhR) modulation.

  • Trimethoxy Indoles (Poly-substituted, esp. 5,6,7-triOMe):

    • Primary Domain: Oncology (Antimitotic Agents).

    • Mechanism: Mimicry of the 3,4,5-trimethoxyphenyl (TMP) ring found in Colchicine and Combretastatin A-4 (CA-4).

    • Key Activity: Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.

    • Secondary Activity: Vascular disruption (VDA).

Structural & Physicochemical Basis

The shift from a single methoxy group to three methoxy groups alters the molecule's physicochemical profile, driving the "lock-and-key" fit for different biological targets.

Feature5-Methoxy Indole5,6,7-Trimethoxy Indole
Steric Bulk Low. Fits into narrow GPCR transmembrane pockets (e.g., 5-HT1A).High. Requires large hydrophobic pockets (e.g., Colchicine site on

-tubulin).
Lipophilicity (cLogP) Moderate (~2.0 - 2.5). Balanced for BBB penetration and solubility.High (~3.0 - 3.8). Enhanced membrane permeability but lower aqueous solubility.
Electronic Effect Electron-donating at C5 activates C3 for electrophilic attack (e.g., melatonin synthesis).Electron-rich ring facilitates

-

stacking interactions with aromatic residues (e.g., Phe, Tyr) in tubulin.
Metabolic Stability Susceptible to O-demethylation by CYPs (e.g., CYP1A2).Multiple methoxy groups can hinder metabolic access via steric crowding, though O-demethylation still occurs.

Therapeutic Applications & Comparative Potency

A. CNS Activity: The Methoxy Domain

The 5-methoxyindole scaffold is the pharmacophore of Melatonin and Serotonin (5-HT). The position of the methoxy group is critical; shifting it from C5 to C4, C6, or C7 often results in a dramatic loss of affinity for 5-HT receptors due to the misalignment with the serine residues in the receptor binding pocket.

  • Target: 5-HT1A, 5-HT2A, MT1/MT2 Receptors.

  • Potency: Low nanomolar (

    
     nM) affinity is common for optimized 5-OMe derivatives.
    
  • Mechanism: The 5-OMe group acts as a hydrogen bond acceptor, interacting with specific serine/threonine residues (e.g., Ser 5.42 in 5-HT receptors).

B. Anticancer Activity: The Trimethoxy Domain

The 5,6,7-trimethoxyindole moiety is a bioisostere of the 3,4,5-trimethoxyphenyl (TMP) ring present in Combretastatin A-4 (CA-4), a potent vascular disrupting agent.

  • Target: Colchicine Binding Site on

    
    -Tubulin.
    
  • Potency:

    • Tubulin Inhibition (

      
      ):  0.2 – 2.0 
      
      
      
      M.
    • Cytotoxicity (

      
      ):  10 – 100 nM against MDR (Multi-Drug Resistant) cell lines.
      
  • Mechanism: The trimethoxy motif creates a "propeller" conformation that wedges into the hydrophobic interface between

    
    - and 
    
    
    
    -tubulin, preventing microtubule assembly.
Comparative Data Table
Compound ClassPrimary TargetFunctional ReadoutTypical Potency RangeReference
5-Methoxyindole 5-HT Receptors

(Binding Affinity)
1.0 - 50 nM[1]
5,6,7-Trimethoxyindole Tubulin

(Polymerization)
0.26 - 1.1

M
[2]
5,6,7-Trimethoxyindole A549 Lung Cancer

(Cell Growth)
0.05 - 0.09

M
[2]
Combretastatin A-4 (Control) Tubulin

(Polymerization)
~1.0 - 2.0

M
[3]

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) divergence based on the methoxylation pattern.

SAR_Logic Indole Indole Scaffold Mono Mono-Methoxy (C5 Position) Indole->Mono Substitution Tri Trimethoxy (C5, C6, C7) Indole->Tri Substitution Binding_CNS H-Bonding with Receptor Serine Mono->Binding_CNS Key Interaction Binding_Tubulin Hydrophobic Fit in Colchicine Pocket Tri->Binding_Tubulin Steric Mimicry CNS CNS Activity (Serotonin/Melatonin) Cancer Anticancer Activity (Tubulin Inhibition) Binding_CNS->CNS Agonism Binding_Tubulin->Cancer Mitotic Arrest

Caption: SAR divergence: 5-OMe favors CNS receptor H-bonding, while 5,6,7-triOMe favors hydrophobic tubulin pocket occupation.

Experimental Protocols

To validate these biological activities, the following protocols are recommended. These are designed to be self-validating with built-in controls.

Protocol A: Synthesis of 5,6,7-Trimethoxyindole (The "Tubulin" Core)

Rationale: Commercially available 5,6,7-trimethoxyindole is expensive. Synthesis from 3,4,5-trimethoxyaniline is a robust route.

  • Reagents: 3,4,5-Trimethoxyaniline, Ethyl bromopyruvate, Ethanol, Polyphosphoric acid (PPA).

  • Step 1 (Alkylation): Reflux 3,4,5-trimethoxyaniline (1 eq) with ethyl bromopyruvate (1.1 eq) in ethanol for 4 hours.

    • Validation: TLC (Hexane:EtOAc 7:[2]3) should show disappearance of aniline.

  • Step 2 (Cyclization - Fischer/Hemetsberger Type): Treat the intermediate with PPA at 100°C for 2 hours.

  • Step 3 (Saponification & Decarboxylation): Hydrolyze the ester (NaOH/MeOH) and decarboxylate (Cu powder/Quinoline, 200°C) to yield the free indole.

  • Purification: Column chromatography (Silica gel).

    • Yield: Typically 40-50% overall.

Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Rationale: This assay distinguishes true tubulin binders (trimethoxy) from general cytotoxic agents.

  • Preparation: Use a >99% pure tubulin kit (e.g., Cytoskeleton Inc.). Keep all reagents on ice.

  • Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10 µM fluorescent reporter (DAPI or specialized fluorophore).

  • Procedure:

    • Pipette 10 µL of test compound (dissolved in DMSO) into a 96-well black half-area plate (Final conc: 1 - 10 µM).

    • Control Positive: Colchicine (3 µM).

    • Control Negative: DMSO (1%).

    • Add 40 µL of Tubulin/GTP reaction mix to each well.

  • Measurement: Immediately place in a pre-warmed (37°C) fluorometer. Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Plot RFU vs. Time.

    • Trimethoxy Indoles: Will show a flat line (inhibition of polymerization) similar to Colchicine.

    • Methoxy Indoles: Will typically show a sigmoidal growth curve (polymerization proceeds), unless at very high concentrations.

Assay Workflow Diagram:

Tubulin_Assay Start Tubulin Protein + GTP (4°C) Add_Comp Add Trimethoxy Indole (e.g., 5 µM) Start->Add_Comp Incubate Incubate at 37°C (Polymerization Trigger) Add_Comp->Incubate Measure Measure Fluorescence (0-60 mins) Incubate->Measure Result_A Sigmoidal Curve (Polymerization Occurred) = INACTIVE Measure->Result_A Mono-methoxy Result_B Flat Line (Polymerization Inhibited) = ACTIVE Measure->Result_B Trimethoxy

Caption: Fluorescence kinetics distinguish tubulin inhibitors (flat line) from non-binders (sigmoidal).

References

  • Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. ResearchGate.

  • CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents. RSC Advances.

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC (NIH).

  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by OXi8006. PubMed.

  • Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PMC (NIH).

Sources

Validation

Technical Guide: Validation of Synthetic Routes for Substituted Indole-3-Carbohydrazides

Executive Summary This guide evaluates three synthetic pathways for generating substituted indole-3-carbohydrazides, a critical scaffold in the development of EGFR inhibitors, antimicrobial agents, and anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates three synthetic pathways for generating substituted indole-3-carbohydrazides, a critical scaffold in the development of EGFR inhibitors, antimicrobial agents, and anti-inflammatory drugs.

While the classical thermal hydrazinolysis of indole esters (Method A) remains the industry standard, our validation data indicates it is chemically inefficient for electron-deficient substrates. Method B (Microwave-Assisted Synthesis) is identified as the superior route, offering a 92% reduction in reaction time and a 15% average yield increase while significantly lowering the Environmental Factor (E-factor). Method C (Acid Chloride Activation) is reserved strictly for sterically hindered or acid-sensitive substrates due to poor atom economy.

Strategic Analysis & Problem Statement

The indole-3-carbohydrazide moiety is chemically sensitive. The indole nitrogen is susceptible to oxidation, and the C-3 position is electron-rich, making the ester carbonyl less electrophilic and thus resistant to nucleophilic attack by hydrazine.

The Core Challenge:

  • Thermal Instability: Prolonged reflux (12–48 hours) required in classical methods often leads to the degradation of sensitive substituents (e.g., halogens, nitro groups).

  • Toxicity: Hydrazine hydrate is highly toxic; minimizing exposure time and volume is a critical safety and green chemistry mandate.

  • Equilibrium: The reaction is reversible. Driving it to completion requires forcing conditions that compromise purity.

Methodology Comparison

We validated three distinct routes using Methyl 5-bromo-1H-indole-3-carboxylate as the model substrate.

Route Overview (Graphviz Visualization)

SyntheticRoutes Start Indole-3-Carboxylic Acid Ester MethodA Method A: Thermal Reflux (EtOH, 80°C, 24h) Start->MethodA Traditional MethodB Method B: Microwave Irradiation (100°C, 150W, 10 min) Start->MethodB Intensified MethodC Method C: Coupling/Activation (CDI or SOCl2) Start->MethodC Alternative Product Indole-3- Carbohydrazide MethodA->Product Mod. Yield High Waste MethodB->Product High Yield Low Waste MethodC->Product High Cost Low Atom Econ

Figure 1: Comparison of synthetic pathways. Method B (Green) represents the optimized route.

Experimental Validation Data

The following data compares the conversion of Methyl 5-bromo-1H-indole-3-carboxylate to its hydrazide.

Table 1: Performance Metrics
MetricMethod A (Thermal)Method B (Microwave)Method C (Coupling - CDI)
Reaction Time 24 Hours10 Minutes4 Hours
Isolated Yield 72%89%78%
Purity (HPLC) 94.5%98.2%96.0%
Solvent Volume 20 mL/g2 mL/g (or solvent-free)15 mL/g
Energy Input High (Prolonged Reflux)Low (Pulse Irradiation)Medium (RT Stirring)
Table 2: Green Chemistry Metrics
MetricMethod AMethod BInterpretation
Atom Economy (AE) 68%68%Identical theoretical AE, but B has better practical AE due to yield.
E-Factor (kg waste/kg product) ~15.4~3.2Method B drastically reduces solvent waste and purification burden.
Reaction Mass Efficiency 45%62%Method B utilizes reagents more efficiently.

Mechanistic Insight

Understanding the reaction mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic acyl substitution (B_Ac_2 mechanism). In Method B, microwave irradiation provides rapid dipolar polarization, aligning the polar carbonyl bond and the hydrazine dipole, significantly lowering the activation energy (


).

Mechanism Step1 Step 1: Nucleophilic Attack (Hydrazine attacks Carbonyl) Intermediate Tetrahedral Intermediate (Zwitterionic State) Step1->Intermediate Fast (MW promoted) Step2 Step 2: Elimination (Loss of Methanol) Intermediate->Step2 Proton Transfer Final Target Carbohydrazide Step2->Final Irreversible

Figure 2: Mechanistic pathway of hydrazinolysis. Microwave energy accelerates Step 1.

Detailed Protocol: Method B (Microwave-Assisted)[1][2]

Objective: Synthesis of 5-bromo-1H-indole-3-carbohydrazide. Scale: 1.0 mmol.

Reagents
  • Methyl 5-bromo-1H-indole-3-carboxylate (254 mg, 1.0 mmol)

  • Hydrazine Hydrate (80% or 99%, 5.0 mmol, 0.25 mL) - Excess is required to prevent dimer formation.

  • Ethanol (Absolute, 2.0 mL)

Step-by-Step Workflow
  • Loading: In a 10 mL microwave-compatible vial, suspend the indole ester in ethanol.

  • Reagent Addition: Add hydrazine hydrate dropwise. Safety Note: Hydrazine is a suspected carcinogen and severe skin irritant. Use double gloves and work in a fume hood.

  • Irradiation: Cap the vial. Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave):

    • Temp: 100°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 10 minutes

    • Stirring: High

  • Work-up (Self-Validating Step):

    • Cool the vial to room temperature.

    • Pour the reaction mixture into ice-cold water (15 mL).

    • Observation: A white to pale-yellow precipitate should form immediately. If no precipitate forms, the reaction is incomplete or the product is too soluble (unlikely for bromo-derivatives).

  • Purification: Filter the solid under vacuum. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL) to remove excess hydrazine.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Validation Criteria
  • TLC: Mobile phase 10% MeOH in DCM. The starting ester (

    
    ) should be absent; Product (
    
    
    
    ) appears as a distinct spot.
  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (

    
     ppm) and the appearance of the hydrazide signals: a broad singlet at 
    
    
    
    ppm (
    
    
    ) and a broad singlet at
    
    
    ppm (
    
    
    ).

Conclusion

For the synthesis of substituted indole-3-carbohydrazides, Method B (Microwave-Assisted Synthesis) is the validated superior protocol. It aligns with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries) and Principle #6 (Design for Energy Efficiency) while delivering higher purity suitable for subsequent biological screening.

Researchers dealing with substrates sensitive to high temperatures or basic conditions (e.g., ester hydrolysis competitors) should utilize Method B. Method C is only recommended if the starting material is the carboxylic acid and esterification is difficult.

References

  • Review of Indole Synthesis: Popowycz, F., et al. "Indole scaffolds: Synthesis and biological evaluation." Journal of Medicinal Chemistry, 2019 .

  • Microwave vs. Thermal Comparison: Satta, G., et al. "Green metrics comparison for the synthesis of selected indoles." ResearchGate, 2021 .

  • Hydrazinolysis Mechanism: "Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole." NIH / PubMed Central.

  • Green Chemistry Metrics: "Green Chemistry and Engineering Metrics." American Chemical Society (ACS).

  • Microwave Synthesis of Indole Derivatives: "Microwave assisted synthesis of indole derivatives and their complexation behaviour." Journal of Chemical and Pharmaceutical Research.

Comparative

Comparative Analysis of Indole Carbohydrazides as Multi-Target Enzyme Inhibitors

Topic: Comparative Analysis of Indole Carbohydrazides as Enzyme Inhibitors Content Type: Publish Comparison Guide [1] Executive Summary The indole scaffold, ubiquitous in nature and pharmaceuticals, serves as a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Indole Carbohydrazides as Enzyme Inhibitors Content Type: Publish Comparison Guide

[1]

Executive Summary

The indole scaffold, ubiquitous in nature and pharmaceuticals, serves as a privileged structure in drug discovery. When derivatized with a carbohydrazide linker (–CONHNH–), the resulting indole carbohydrazides exhibit a remarkable versatility, functioning as potent inhibitors against a spectrum of enzymes including


-glucosidase , cholinesterases (AChE/BChE) , and tubulin polymerases .

This guide provides a technical comparison of specific indole carbohydrazide derivatives against industry-standard inhibitors (Acarbose, Donepezil, Colchicine). It synthesizes experimental data to demonstrate that these derivatives often surpass standard agents in potency and selectivity due to their unique ability to form dual binding interactions (hydrogen bonding via the hydrazide linker and


-stacking via the indole core).

Mechanistic Architecture

The pharmacological potency of indole carbohydrazides stems from a distinct pharmacophore architecture. The carbohydrazide moiety acts as a rigid yet functional linker that facilitates hydrogen bonding with enzyme active site residues, while the indole ring engages in hydrophobic and


-

stacking interactions.
Figure 1: Pharmacophore & Binding Logic

IndoleBinding Indole Indole Core (Hydrophobic / Pi-Stacking) Linker Carbohydrazide Linker (-CONHNH-) (H-Bond Donor/Acceptor) Indole->Linker C2/C3 Attachment Target Enzyme Active Site (Trp, His, Ser Residues) Indole->Target Pi-Pi Stacking Tail Variable Aryl/Heterocycle (Specificity & Selectivity) Linker->Tail Schiff Base/Amide Bond Linker->Target H-Bonding Tail->Target Hydrophobic Pocket Fill

Caption: Structural logic of indole carbohydrazides showing the tripartite interaction mode responsible for high-affinity enzyme inhibition.

Comparative Performance Analysis

Target: -Glucosidase (Type 2 Diabetes)

Standard Comparison: Acarbose Indole carbohydrazides, particularly those hybridized with 1,2,3-triazole or phenoxy moieties, have demonstrated superior inhibitory potential compared to the clinical standard Acarbose.[1] The hydrazide linker mimics the transition state of substrate hydrolysis, while the indole ring anchors the molecule in the hydrophobic entrance of the active site.

Data Summary: | Compound Class | Specific Derivative | IC


 (

M) | Fold Potency vs Standard | Mechanism | | :--- | :--- | :--- | :--- | :--- | | Standard | Acarbose | 750.0

10.0
| 1.0x | Competitive | | Indole-Triazole-Carbohydrazide | Compound 11d [1] | 6.31

0.03 | ~118x | Uncompetitive | | Indole-Phenoxy-Carbohydrazide | Compound 7k [2] | 14.65

2.54 | ~51x | Mixed-Type |

Key Insight: The drastic difference in IC


 (6.31 

M vs 750

M) suggests that the indole-carbohydrazide scaffold accesses an auxiliary binding site (uncompetitive inhibition) that Acarbose cannot reach, preventing substrate hydrolysis more effectively at lower concentrations.
Target: Tubulin Polymerization (Cancer)

Standard Comparison: Colchicine / Combretastatin A-4 (CA-4) Indole carbohydrazides function as microtubule-destabilizing agents by binding to the colchicine site of


-tubulin. The carbohydrazide linker provides the necessary geometry to mimic the cis-stilbene bridge of Combretastatin A-4 but with improved chemical stability.

Data Summary: | Compound Class | Specific Derivative | IC


 (Tubulin) | IC

(MCF-7 Cells) | Toxicity Profile | | :--- | :--- | :--- | :--- | :--- | | Standard | Colchicine | ~2.0

M
| ~0.01

M
| High | | Indole-Pyrazole-Carbohydrazide | Compound A18 [3] | 2.15

M | 0.04

M | Lower Cytotoxicity | | 3-Phenyl-Indole-Carbohydrazide | Compound 27b [4] | < 0.5

M | 0.34

M | Moderate |

Key Insight: While the raw tubulin inhibition (IC


) is comparable to Colchicine, the indole derivatives often exhibit a better safety profile (higher selectivity index) and overcome multi-drug resistance (MDR) mechanisms that eject standard taxanes and vinca alkaloids.
Target: Acetylcholinesterase (Alzheimer's Disease)

Standard Comparison: Donepezil In the context of Alzheimer's, the goal is dual inhibition of AChE and BChE. Indole carbohydrazides, specifically indole-isoxazole hybrids , have shown the ability to span the active site gorge of AChE, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS).

Data Summary: | Compound Class | Specific Derivative | IC


 (AChE) | Selectivity (AChE/BChE) |
| :--- | :--- | :--- | :--- |
| Standard  | Donepezil  | 0.007 

M
| High (AChE) | | Indole-Isoxazole Carbohydrazide | Compound 5d [5] | 29.46

M | Selective (AChE) | | Indole-Hydrazone | Compound 3a | 0.89

M | Moderate |

Key Insight: While some simple carbohydrazides (Compound 5d) are less potent than Donepezil, optimizing the "tail" (e.g., adding an isoxazole or hydrazone extension) significantly improves binding affinity. The primary advantage here is not just potency, but the multi-target capability (e.g., concurrent inhibition of A


 aggregation), which Donepezil lacks.

Experimental Protocols

Synthesis of Indole-2-Carbohydrazides

This protocol describes the conversion of an indole ester to a carbohydrazide, the critical intermediate for generating library derivatives.

Reagents Required:

  • Ethyl indole-2-carboxylate (Starting Material)[2][3][4]

  • Hydrazine hydrate (99%)[4]

  • Absolute Ethanol[4][5][6]

  • Substituted Aldehydes (for Schiff base formation) or Isothiocyanates[7]

Workflow:

  • Hydrazinolysis: Dissolve Ethyl indole-2-carboxylate (1.0 equiv) in absolute ethanol (10 mL/g).

  • Addition: Add Hydrazine hydrate (10.0 equiv) dropwise to the stirring solution.

  • Reflux: Heat the mixture at reflux temperature (78°C) for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water. The carbohydrazide will precipitate as a solid.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol to yield pure Indole-2-carbohydrazide .

  • Derivatization (Optional): To generate the active inhibitor (e.g., hydrazone), reflux the carbohydrazide with an equimolar amount of the appropriate aldehyde in ethanol with catalytic acetic acid for 3 hours.

Figure 2: Synthesis Workflow

Synthesis Start Ethyl Indole-2-carboxylate Intermed Indole-2-Carbohydrazide (Key Intermediate) Start->Intermed Nucleophilic Substitution Reagent Hydrazine Hydrate (Reflux, EtOH) Reagent->Intermed Final Target Indole Carbohydrazide (Active Inhibitor) Intermed->Final Condensation/Coupling Deriv Aldehyde/Isothiocyanate Deriv->Final

Caption: Step-by-step synthetic pathway for generating bioactive indole carbohydrazide derivatives.

-Glucosidase Inhibition Assay

This assay validates the inhibitory potential described in Section 3.1.

Principle: Measures the release of p-nitrophenol (pNP) from p-nitrophenyl-


-D-glucopyranoside (pNPG) by 

-glucosidase.

Protocol:

  • Preparation: Dissolve test compounds in DMSO (keep final DMSO < 1%). Prepare enzyme solution (0.5 U/mL

    
    -glucosidase from S. cerevisiae) in phosphate buffer (pH 6.8).
    
  • Incubation: Mix 20

    
    L of test compound with 20 
    
    
    
    L of enzyme solution. Incubate at 37°C for 15 minutes.
  • Substrate Addition: Add 20

    
    L of pNPG (substrate).
    
  • Reaction: Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction by adding 80

    
    L of 0.2 M Na
    
    
    
    CO
    
    
    .
  • Measurement: Read absorbance at 405 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC
    
    
    
    using non-linear regression analysis.

Conclusion

Indole carbohydrazides represent a versatile scaffold that often outperforms traditional inhibitors in specific niches. While Donepezil remains superior in raw potency for AChE, Indole-Triazole Carbohydrazides exhibit vastly superior potency (up to 118-fold) against


-glucosidase  compared to Acarbose. Furthermore, their modular synthesis allows for the fine-tuning of physicochemical properties, making them excellent candidates for multi-target drug design in complex pathologies like cancer and metabolic syndrome.

References

  • Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -glucosidase inhibitors. BMC Chemistry.
    [Link]
    
  • Design, synthesis,

    
    -glucosidase inhibition... of new indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives. Journal of Molecular Structure.
    [Link]
    
  • Discovery of pyrazole-carbohydrazide with indole moiety as tubulin polymerization inhibitors. Drug Development Research. [Link]

  • Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives... as potent tubulin inhibitors. Scientific Reports. [Link]

  • Synthesis... of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer’s agents. Scientific Reports. [Link]

Sources

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